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Core Science & Biosynthesis

Foundational

Mc-Val-Ala-PAB-OH chemical structure and molecular weight

An In-depth Technical Guide to Mc-Val-Ala-PAB-OH: A Protease-Cleavable Linker for Advanced Antibody-Drug Conjugates Abstract Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Mc-Val-Ala-PAB-OH: A Protease-Cleavable Linker for Advanced Antibody-Drug Conjugates

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] The linker molecule that bridges these two components is of paramount importance, governing the stability, pharmacokinetics, and ultimate efficacy of the ADC.[3] This guide provides a detailed technical overview of Maleimidocaproyl-Valine-Alanine-p-Aminobenzyloxyalcohol (Mc-Val-Ala-PAB-OH), a sophisticated, second-generation protease-cleavable linker. We will dissect its chemical structure, mechanism of action, and the scientific rationale for its design, particularly its advantages over first-generation linkers. This document is intended for researchers and drug development professionals engaged in the design and synthesis of next-generation ADCs.

Physicochemical Properties of Mc-Val-Ala-PAB

The Mc-Val-Ala-PAB-OH linker is a multi-component system designed for stability in circulation and specific cleavage within the target cell. Each component—the Maleimidocaproyl (Mc) group, the Valine-Alanine (Val-Ala) dipeptide, and the p-Aminobenzyloxyalcohol (PAB) self-immolative spacer—serves a distinct and critical function.

Chemical Structure:

Caption: Mechanism of ADC action from circulation to payload release.

Synthesis and Characterization

The synthesis of Mc-Val-Ala-PAB-OH is a multi-step process requiring careful control of peptide coupling and protection/deprotection chemistry. The following represents a generalized, illustrative protocol.

Synthetic Workflow

The assembly typically involves the sequential coupling of amino acids to the PAB spacer, often starting with an N-terminally protected Valine. The final step involves attaching the maleimidocaproyl group, which provides the reactive handle for antibody conjugation.

Synthesis_Workflow Start1 Fmoc-Valine Step1 Step 1: Coupling Fmoc-Val-OSu Activate Valine with DCC/NHS Start1->Step1:f0 Start2 L-Alanine Step2 Step 2: Coupling Fmoc-Val-Ala-OH Couple with Alanine Start2->Step2:f0 Start3 p-Aminobenzyl alcohol Step3 Step 3: Coupling Fmoc-Val-Ala-PAB-OH Couple with PAB spacer using EEDQ Start3->Step3:f0 Start4 Maleimidocaproic acid NHS ester Step5 Step 5: Final Coupling Mc-Val-Ala-PAB-OH Couple with activated Maleimidocaproic acid Start4->Step5:f0 Step1:f0->Step2:f0 Step2:f0->Step3:f0 Step4 Step 4: Deprotection H₂N-Val-Ala-PAB-OH Remove Fmoc group (e.g., with piperidine) Step3:f0->Step4:f0 Step4:f0->Step5:f0

Caption: General synthetic workflow for Mc-Val-Ala-PAB-OH.

Example Experimental Protocol: Synthesis of Intermediate 7a (Fmoc-Val-Ala-OH)

This protocol is adapted from published methodologies and serves as a self-validating system by including purification and characterization steps. [4]

  • Activation of Fmoc-L-Valine:

    • Dissolve Fmoc-L-Valine (1.0 eq), N-hydroxysuccinimide (SuOH, 1.0 eq), and dicyclohexylcarbodiimide (DCC, 1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Stir the solution at room temperature for 16 hours.

    • Rationale: DCC is a powerful dehydrating agent that facilitates the formation of an amide bond between the valine's carboxyl group and SuOH, creating a highly reactive NHS-ester intermediate.

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture to 0 °C for 2 hours to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture to remove the DCU solid. Wash the filter cake with cold THF.

    • Evaporate the filtrate under reduced pressure to yield the crude Fmoc-Val-OSu ester as a glassy solid.

  • Coupling with L-Alanine:

    • Prepare a solution of L-Alanine (1.05 eq) in an aqueous sodium bicarbonate solution.

    • Redissolve the crude Fmoc-Val-OSu ester in a mixture of dimethoxyethane (DME) and THF.

    • Add the alanine solution to the ester solution and stir at room temperature for 16 hours.

    • Rationale: The free amine of alanine acts as a nucleophile, attacking the activated NHS-ester to form the desired dipeptide bond. The basic aqueous solution neutralizes the released SuOH.

  • Purification and Characterization:

    • Acidify the reaction mixture by pouring it into a cold aqueous citric acid solution to precipitate the product.

    • Collect the crude product by filtration and dry under vacuum.

    • Purify the product by trituration with diethyl ether to remove non-polar impurities.

    • Confirm the identity and purity of the final product, Fmoc-Val-Ala-OH, using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Evaluation of Linker Performance

In Vitro Plasma Stability Assay
  • Objective: To determine the stability of the linker in a biological matrix and quantify premature drug release.

  • Methodology:

    • Incubate the purified ADC at a defined concentration (e.g., 100 µg/mL) in fresh human plasma at 37 °C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Precipitate plasma proteins using acetonitrile.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released payload.

    • Trustworthiness: A stable linker will show minimal (<5-10%) payload release over the course of the experiment.

Cathepsin B Cleavage Assay
  • Objective: To confirm that the linker is efficiently cleaved by the target protease.

  • Methodology:

    • Incubate the ADC with purified, activated human Cathepsin B in an appropriate assay buffer (e.g., sodium acetate, pH 5.5, with DTT) at 37 °C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction (e.g., by adding a protease inhibitor or acid).

    • Analyze the samples by LC-MS to measure the disappearance of the parent ADC and the appearance of the cleaved payload.

    • Expertise: This assay directly validates the primary mechanism of action and can be used to compare the cleavage kinetics of different linker designs.

Conclusion

Mc-Val-Ala-PAB-OH is a highly engineered, protease-cleavable linker that addresses some of the key challenges in ADC development. Its Val-Ala dipeptide sequence provides a reliable substrate for lysosomal Cathepsin B, ensuring targeted payload release, while its reduced hydrophobicity offers significant advantages for formulating ADCs with high DARs or lipophilic drugs. [5][6]The integration of a self-immolative PAB spacer ensures the efficient release of an unmodified, fully active payload. []A thorough understanding of its synthesis, mechanism, and evaluation protocols is essential for scientists and researchers aiming to leverage this technology for the creation of safer and more effective antibody-drug conjugates.

References

  • Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Retrieved from Creative Biolabs website. [Link]

  • NIH National Center for Biotechnology Information. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Retrieved from PubMed Central. [Link]

  • NIH National Center for Biotechnology Information. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. Retrieved from PubMed Central. [Link]

  • Perrino, E., et al. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]

  • ResearchGate. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. Retrieved from ResearchGate. [Link]

  • Ming, Y., et al. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

Technical Guide: Mechanistic &amp; Operational Analysis of Cathepsin B Cleavage in Val-Ala Linkers

Executive Summary This technical guide provides a rigorous analysis of the Valine-Alanine (Val-Ala) dipeptide linker, a critical component in next-generation Antibody-Drug Conjugates (ADCs) such as Loncastuximab tesirine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the Valine-Alanine (Val-Ala) dipeptide linker, a critical component in next-generation Antibody-Drug Conjugates (ADCs) such as Loncastuximab tesirine . While the Valine-Citrulline (Val-Cit) linker has historically dominated the field, Val-Ala has emerged as the superior chemotype for hydrophobic payloads (e.g., PBD dimers) due to its enhanced solubility profile and reduced aggregation propensity. This document details the enzymatic mechanics of Cathepsin B (CatB) recognition, the chemical cascade of payload release, and a self-validating experimental protocol for assessing cleavage efficiency.[1]

Part 1: Structural Mechanistics of Cathepsin B Recognition

The Enzyme-Substrate Interface

Cathepsin B (EC 3.4.22.1) is a lysosomal cysteine protease unique among papain-like enzymes due to its occluding loop , a structural feature that typically forces the enzyme to act as a peptidyl-dipeptidase (exopeptidase). However, ADC linker design forces CatB to function as an endopeptidase .

The specificity of Val-Ala cleavage is governed by the Schechter and Berger nomenclature, where the enzyme's subsites (S) interact with the substrate's amino acid residues (P):

  • The S2 Pocket (The Critical Determinant): The S2 subsite of CatB is a deep, hydrophobic pocket that preferentially binds bulky, non-polar residues. Valine (P2) provides an optimal steric fit via hydrophobic interactions, anchoring the substrate. This interaction is the primary driver of binding affinity (

    
    ).
    
  • The S1 Pocket: The S1 subsite is less restrictive but essentially serves to position the scissile bond near the active site cysteine (Cys29). Alanine (P1) , being small and non-polar, minimizes steric clash, allowing the carbonyl carbon of the peptide bond to be attacked by the thiolate anion of Cys29.

The Cleavage Event[2]
  • Acylation: The active site thiolate (Cys29) attacks the carbonyl carbon between Alanine (P1) and the spacer (P1'), forming a tetrahedral intermediate.

  • Release of Amine: The amine group of the PABC spacer is protonated by His199 and leaves, resulting in the formation of an acyl-enzyme intermediate.

  • Deacylation: A water molecule attacks the acyl-enzyme, releasing the Val-Ala-COOH moiety and regenerating the free enzyme.

Visualization of the Docking Mechanism

CatB_Mechanism CatB_ActiveSite Cathepsin B Active Site (Cys29, His199) Substrate_P1 P1 Residue: Alanine (Scissile Bond Positioning) CatB_ActiveSite->Substrate_P1 Nucleophilic Attack (Thiolate on Carbonyl) S2_Pocket S2 Subsite (Hydrophobic Pocket) S1_Pocket S1 Subsite (Accessible Region) Substrate_P2 P2 Residue: Valine (Hydrophobic Anchor) Substrate_P2->S2_Pocket High Affinity Binding (Hydrophobic Effect) Substrate_P1->S1_Pocket Steric Accommodation Spacer PABC Spacer (Para-aminobenzyl carbamate) Substrate_P1->Spacer Peptide Bond Cleavage

Caption: Schematic of the S2-P2 lock-and-key interaction between Cathepsin B and the Val-Ala linker, highlighting the hydrophobic anchor at P2.

Part 2: The Val-Ala Advantage (Comparative Analysis)

While Val-Cit is the industry standard, Val-Ala offers distinct physicochemical advantages, particularly for hydrophobic payloads like Pyrrolobenzodiazepines (PBDs).[2]

FeatureVal-Cit (Valine-Citrulline)Val-Ala (Valine-Alanine)Mechanistic Implication
Hydrophobicity Moderate (Urea group is polar)High (Aliphatic side chains)Val-Ala is less prone to inducing aggregation in hydrophobic ADCs because the Val-Ala-PABC-Payload complex is often less bulky/polar-disruptive than Val-Cit equivalents during conjugation.
Cleavage Rate (

)
High (Reference Standard)Moderate (~50% of Val-Cit)While slower in isolation, Val-Ala cleavage is sufficient for therapeutic efficacy. The rate-limiting step in vivo is often internalization, not lysosomal proteolysis.
Plasma Stability (Human) HighHighBoth are stable in human plasma.[1][3]
Preclinical Stability (Mouse) Poor (Susceptible to Ces1C)Superior Val-Cit is rapidly cleaved by murine extracellular carboxylesterase 1C (Ces1C), causing premature payload release in mouse models.[1] Val-Ala is resistant to Ces1C.
Aggregation Propensity High (at high DAR)LowCritical for manufacturing high-DAR ADCs (e.g., DAR 8).

Expert Insight: The choice of Val-Ala in Loncastuximab tesirine was driven by the hydrophobicity of the PBD dimer payload.[2] A Val-Cit linker would have likely resulted in precipitation during the conjugation process or an unstable drug product.

Part 3: The Chemical Cascade (Self-Immolation)

The cleavage of the Val-Ala amide bond is not the final step. The linker system relies on a Self-Immolative Spacer (PABC) to release the free drug.[1][3][4][]

  • Enzymatic Hydrolysis: CatB cleaves the amide bond between Alanine and the PABC nitrogen.

    • Result: Formation of an unstable aniline intermediate.

  • 1,6-Elimination: The electron pair on the newly generated aniline nitrogen pushes into the benzene ring.

  • Fragmentation: This electronic cascade expels the payload (attached via a carbamate) and releases carbon dioxide and aza-quinone methide.[3]

    • Reaction:

      
      
      

Part 4: Experimental Protocol (Cleavage Assay)

This protocol is designed to be self-validating by including positive (enzyme active), negative (no enzyme), and inhibitor (CA-074) controls.

Reagents & Buffer Preparation
  • Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Mimics lysosomal pH).

  • Activator: 5 mM DTT or L-Cysteine (Freshly prepared). Critical: Cysteine proteases oxidize rapidly; inactive without reduction.

  • Enzyme: Recombinant Human Cathepsin B (avoid bovine if testing human-specific linkers).

  • Substrate: Fluorogenic probe Ac-Val-Ala-AMC (7-Amino-4-methylcoumarin) or the actual ADC.

  • Inhibitor: CA-074 (Specific CatB inhibitor) or E-64 (Broad cysteine protease inhibitor).

Step-by-Step Methodology
  • Pre-Activation: Dilute Cathepsin B to 10 nM in Assay Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to reduce the active site cysteine.

  • Substrate Preparation: Dissolve Ac-Val-Ala-AMC in DMSO (10 mM stock). Dilute to 50 µM in Assay Buffer (keep DMSO < 2%).

  • Reaction Setup (96-well plate):

    • Well A (Test): 50 µL Activated Enzyme + 50 µL Substrate.

    • Well B (No Enzyme Control): 50 µL Buffer + 50 µL Substrate.

    • Well C (Inhibitor Control): 50 µL (Enzyme + 10 µM CA-074 pre-incubated) + 50 µL Substrate.

  • Measurement: Monitor fluorescence continuously for 60 minutes at 37°C.

    • Excitation: 360 nm

    • Emission: 460 nm

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Assay Workflow Diagram

Assay_Workflow Prep Buffer Prep (pH 5.0 + DTT) Activate Enzyme Activation (15 min @ 37°C) Prep->Activate Reduce Cys29 Inhibit Inhibitor Control (+ CA-074) Activate->Inhibit Control Wells Reaction Reaction Start (+ Substrate) Activate->Reaction Test Wells Inhibit->Reaction Read Kinetic Read (Ex 360 / Em 460) Reaction->Read Measure AMC Release

Caption: Workflow for the fluorogenic Cathepsin B cleavage assay, ensuring active site reduction and inhibitor validation.

Part 5: Troubleshooting & Optimization

  • Issue: Low Cleavage Activity. [4]

    • Root Cause:[1][6][4][7][8][] Oxidation of the enzyme.

    • Fix: Ensure DTT/L-Cysteine is added immediately before the assay. Do not store activated enzyme.

  • Issue: High Background Fluorescence.

    • Root Cause:[1][6][4][7][8][] Spontaneous hydrolysis of the ester/amide or free AMC contamination.

    • Fix: Subtract "No Enzyme" control values. Check substrate purity via HPLC.

  • Issue: Non-Linear Kinetics.

    • Root Cause:[1][6][4][7][8][] Substrate depletion or inner filter effect.

    • Fix: Reduce substrate concentration or enzyme concentration to ensure steady-state conditions (<10% conversion).

References

  • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry.

  • Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.

  • Hartley, J. A., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payloads. Scientific Reports.

  • FDA Multi-Discipline Review. (2021). ZYNLONTA (loncastuximab tesirine-lpyl).[4][10] Center for Drug Evaluation and Research.

  • Caculitan, N. G., et al. (2017).[11] Cathepsin B is the primary protease responsible for cleaving valine-citrulline linkers in antibody-drug conjugates.[1][4][] Cancer Research.

Sources

Foundational

Technical Whitepaper: Mc-Val-Ala-PAB-OH Linker System

A Critical Intermediate for Cathepsin B-Cleavable Antibody-Drug Conjugates Executive Summary The Mc-Val-Ala-PAB-OH linker system represents a pivotal advancement in the design of Antibody-Drug Conjugates (ADCs). While th...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Cathepsin B-Cleavable Antibody-Drug Conjugates

Executive Summary

The Mc-Val-Ala-PAB-OH linker system represents a pivotal advancement in the design of Antibody-Drug Conjugates (ADCs). While the Valine-Citrulline (Val-Cit) dipeptide has historically been the industry standard for protease-cleavable linkers (e.g., in Brentuximab vedotin), the Valine-Alanine (Val-Ala) sequence offers distinct physicochemical advantages. Specifically, Mc-Val-Ala-PAB-OH demonstrates reduced hydrophobicity, enabling higher Drug-to-Antibody Ratios (DAR) with lower aggregation propensity, and improved stability in murine plasma models where Val-Cit is susceptible to premature cleavage by carboxylesterase 1C (Ces1C).

This guide details the chemical properties, synthesis pathways, and conjugation protocols for Mc-Val-Ala-PAB-OH, with a specific focus on the precursor CAS 1342211-31-7 .

Chemical Identity & Nomenclature

Critical Distinction: It is vital to distinguish between the carboxylic acid precursor and the functionalized PAB-alcohol linker.

PropertyPrecursor (Acid Form)Target Linker Intermediate (Alcohol Form)
Common Name Mc-Val-Ala-OH Mc-Val-Ala-PAB-OH
CAS Number 1342211-31-7 1870916-87-2 (varies by salt/isomer)
IUPAC Name 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
Molecular Weight 381.42 g/mol 486.56 g/mol
Formula C₁₈H₂₇N₃O₆C₂₅H₃₄N₄O₆
Function Synthetic Starting MaterialSelf-Immolative Linker Intermediate
Solubility DMSO, DMF (>10 mM)DMSO, DMF, DMA

Note: CAS 1342211-31-7 specifically refers to the Mc-Val-Ala-OH free acid. To generate the ADC linker, this acid must be coupled to p-aminobenzyl alcohol (PAB-OH).

Mechanism of Action: The Self-Immolation Cascade

The efficacy of the Mc-Val-Ala-PAB-OH linker relies on a two-step release mechanism triggered upon internalization into the tumor cell lysosome.

  • Enzymatic Cleavage: Lysosomal Cathepsin B recognizes the Val-Ala dipeptide sequence. It cleaves the amide bond between the C-terminal Alanine and the p-aminobenzyl (PAB) spacer.

  • 1,6-Elimination (Self-Immolation): The resulting p-aminobenzyl alcohol intermediate is unstable. The electron-donating amine triggers a spontaneous 1,6-elimination, releasing carbon dioxide (if a carbamate linkage is used) and the free cytotoxic payload.

Visualization: Cleavage & Release Pathway

CleavageMechanism ADC Intact ADC (Antibody-Mc-Val-Ala-PAB-Payload) Lysosome Lysosomal Entry (Endocytosis) ADC->Lysosome Enzyme Cathepsin B (Protease) Lysosome->Enzyme Substrate Recognition Intermediate Unstable Intermediate (NH2-PAB-Payload) Enzyme->Intermediate Hydrolysis of Ala-PAB Amide Bond Immolation 1,6-Elimination (Spontaneous) Intermediate->Immolation Release Free Payload (Active Drug) Immolation->Release Byproduct Aza-quinone Methide + CO2 Immolation->Byproduct

Figure 1: The cascade of Cathepsin B-mediated cleavage followed by spontaneous self-immolation to release the active drug.

Synthesis Protocol: From Precursor to Linker

Scope: Conversion of Mc-Val-Ala-OH (CAS 1342211-31-7) to the activated Mc-Val-Ala-PAB-OCO-PNP linker, ready for drug attachment.

Reagents Required[1][2]
  • Starting Material: Mc-Val-Ala-OH (CAS 1342211-31-7)

  • Coupling Agent: HATU (preferred over EEDQ to minimize epimerization) or EEDQ.[1]

  • Spacer: p-Aminobenzyl alcohol (PAB-OH).[1][2]

  • Activation: Bis(4-nitrophenyl) carbonate.

  • Solvents: Anhydrous DMF, DCM.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology
Phase 1: Synthesis of Mc-Val-Ala-PAB-OH
  • Dissolution: Dissolve 1.0 eq of Mc-Val-Ala-OH in anhydrous DMF/DCM (2:1 ratio).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes under nitrogen.

    • Expert Insight: Maintain low temperature initially to suppress racemization of the Alanine chiral center.

  • Coupling: Add 1.5 eq of p-aminobenzyl alcohol (PAB-OH). Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Target: Mc-Val-Ala-PAB-OH (White solid).[3]

Phase 2: Activation to Carbonate (Mc-Val-Ala-PAB-PNP)

This step creates the "active ester" equivalent required to react with the amine of a payload (e.g., MMAE).

  • Dissolve Mc-Val-Ala-PAB-OH in anhydrous DMF.

  • Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).

  • Stir at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the alcohol.

  • Precipitate the product using diethyl ether or purify via rapid silica filtration.

    • Stability Warning: The PNP-carbonate is moisture sensitive. Store under argon at -20°C.

Conjugation Workflow: Linker-Payload to Antibody

Once the payload is attached (forming Mc-Val-Ala-PAB-Payload), the final step is conjugation to the antibody.

Protocol: Cysteine-Maleimide Conjugation
  • Reduction: Treat the antibody (e.g., IgG1) with 2.5–3.0 molar equivalents of TCEP or DTT in PBS (pH 7.4, 1 mM EDTA) at 37°C for 1-2 hours.

    • Goal: Reduce interchain disulfide bonds to generate free thiols.

  • Buffer Exchange: If DTT is used, it must be removed via desalting column (PD-10) or diafiltration. TCEP does not strictly require removal but is good practice.

  • Conjugation: Add the Mc-Val-Ala-PAB-Payload (dissolved in DMSO, <10% v/v final concentration) to the reduced antibody.

    • Stoichiometry: Use 4–8 equivalents of linker-payload per antibody to target a DAR of ~4.

  • Incubation: React for 1 hour at 4°C or Room Temperature.

  • Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

  • Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Visualization: Conjugation Workflow

ConjugationWorkflow Start Start: Monoclonal Antibody (IgG) Reduction Partial Reduction (TCEP/DTT) Start->Reduction Thiols Free Thiol Groups Generated (-SH) Reduction->Thiols Disulfide Cleavage Coupling Conjugation Reaction (+ Mc-Val-Ala-PAB-Payload) Thiols->Coupling Quenching Quenching (N-Acetylcysteine) Coupling->Quenching 1 hr @ 4°C Purification Purification (SEC / TFF) Quenching->Purification Final Final ADC Product Purification->Final

Figure 2: Step-by-step workflow for conjugating the Mc-Val-Ala linker-payload to a monoclonal antibody.

Analytical Quality Control

To ensure the integrity of the Mc-Val-Ala-PAB-OH intermediate and the final ADC, the following parameters must be validated.

ParameterMethodAcceptance Criteria
Identity (Linker) ¹H-NMR (DMSO-d₆)Presence of characteristic PAB aromatic protons (~7.2-7.6 ppm) and Val/Ala methyls.
Purity (Linker) RP-HPLC (C18)>95% purity at 254 nm.
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MSTarget average DAR (e.g., 3.5–4.5).
Aggregation SEC-HPLC<5% High Molecular Weight (HMW) species.
Free Drug RP-HPLC<1% unconjugated payload in final formulation.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

  • Dorywalska, M., et al. (2018). "Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice."[4][5] Nature Communications. Link[5]

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

  • BroadPharm. "Mc-Val-Ala-OH Product Data Sheet." BroadPharm Catalog. Link

  • MedChemExpress. "Mc-Val-Ala-PAB-OH Properties and Handling." MCE Product Guide. Link

Sources

Exploratory

Technical Guide: Hydrophilicity &amp; Stability Profiling of Val-Ala vs. Val-Cit ADC Linkers

This guide provides an in-depth technical comparison of Valine-Alanine (Val-Ala) versus Valine-Citrulline (Val-Cit) linkers in Antibody-Drug Conjugates (ADCs).[1] It is designed for researchers optimizing linker-payload...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Valine-Alanine (Val-Ala) versus Valine-Citrulline (Val-Cit) linkers in Antibody-Drug Conjugates (ADCs).[1] It is designed for researchers optimizing linker-payload technologies for improved hydrophilicity, stability, and drug-to-antibody ratios (DAR).

Executive Summary: The Hydrophilicity Paradox

For over a decade, Val-Cit (Valine-Citrulline) has been the industry standard cleavable linker (e.g., Brentuximab vedotin). However, the emergence of highly hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers, revealed a critical limitation: Val-Cit ADCs are prone to severe aggregation at high DARs.[1]

Val-Ala (Valine-Alanine) has emerged as a superior alternative for hydrophobic payloads.[1][] Despite Alanine’s non-polar methyl side chain appearing chemically "less polar" than Citrulline’s urea group, empirical data consistently demonstrates that Val-Ala linkers confer higher overall ADC hydrophilicity and reduced aggregation propensity compared to Val-Cit. This guide dissects the physicochemical mechanisms, cleavage kinetics, and experimental validation of this shift.

Molecular Architecture & Physicochemical Basis

Structural Comparison

The core difference lies in the P1 position of the dipeptide sequence (adjacent to the PABC spacer).

FeatureVal-Cit (Valine-Citrulline) Val-Ala (Valine-Alanine)
P1 Residue Citrulline (Urea derivative of Arginine)Alanine (Methyl group)
Side Chain

(Polar/H-bonding)

(Non-polar/Small)
Steric Bulk High (Long flexible chain)Low (Compact)
Intermolecular Forces Strong H-bonding capability (Urea-Urea interactions)Weak van der Waals interactions
The Aggregation Mechanism

While Citrulline is intrinsically polar, the Val-Cit-PABC motif is prone to intermolecular hydrophobic stacking and hydrogen bonding between urea groups on adjacent linkers. This "zipper effect" promotes aggregation, particularly when coupled with hydrophobic payloads like MMAE or PBDs.

Val-Ala , being sterically compact, disrupts these stacking interactions. It lacks the long aliphatic chain of Citrulline, reducing the accessible surface area for hydrophobic collapse. This results in an ADC species that behaves more hydrophilically in aqueous buffers.

LinkerComparison Figure 1: Physicochemical Impact of Linker Selection on ADC Stability VC Val-Cit Linker Agg Aggregation (Urea Stacking) VC->Agg High Propensity at DAR > 4 Payload Hydrophobic Payload (e.g., PBD, MMAE) VC->Payload Conjugation VA Val-Ala Linker Stab Colloidal Stability (Compact Sterics) VA->Stab Maintains Monomer at DAR ~ 7.4 VA->Payload Conjugation Fast Clearance\nImmunogenicity Fast Clearance Immunogenicity Agg->Fast Clearance\nImmunogenicity Improved PK\nHigh Homogeneity Improved PK High Homogeneity Stab->Improved PK\nHigh Homogeneity

Hydrophilicity & Aggregation Profiles

HIC-HPLC Retention Analysis

Hydrophobic Interaction Chromatography (HIC) is the gold standard for assessing surface hydrophobicity. ADCs with higher hydrophobicity elute later (longer retention time).

Comparative Data (General Trends):

ParameterVal-Cit ADC Val-Ala ADC Interpretation
HIC Retention Time Late ElutionEarly ElutionVal-Ala is effectively more hydrophilic.
DAR Capability Limited (Aggregation > DAR 4)High (Stable up to DAR 8)Val-Ala supports higher drug loading.[1]
Aggregation (SEC) >10% Aggregates (High DAR)<2% Aggregates (High DAR)Val-Ala prevents precipitative self-association.
Case Study: PBD Dimers

In the development of Loncastuximab tesirine (CD19-targeting ADC), the Val-Ala linker was selected over Val-Cit.[1][][3][4]

  • Observation: Val-Cit conjugates of the PBD dimer (SG3199) showed significant precipitation during conjugation and storage.

  • Solution: Switching to Val-Ala maintained the same cleavage mechanism (Cathepsin B) but drastically improved solubility, allowing for a stable formulation at DAR 2.3.

Biological Implications: Cleavage & Stability[1][4][5][6][7][8]

Cathepsin B Cleavage Kinetics

Both linkers are substrates for the lysosomal protease Cathepsin B.[1][]

  • Val-Cit: Rapid hydrolysis. The Citrulline residue is a "mimic" of Arginine, fitting perfectly into the S1 pocket of Cathepsin B.

  • Val-Ala: Slower hydrolysis (approx. 2x slower

    
     in isolated enzyme assays).
    
  • In Vivo Reality: The slower rate of Val-Ala is not rate-limiting for cell killing. Once internalized, lysosomal residence time is sufficient for complete payload release.

Plasma Stability (Mouse vs. Human)

A critical artifact exists in preclinical development involving mouse models.[1]

  • Val-Cit: Susceptible to cleavage by Carboxylesterase 1C (Ces1C) , an enzyme abundant in mouse plasma but absent in humans. This causes premature payload release in mice, leading to underestimated efficacy and overestimated toxicity in murine studies.

  • Val-Ala: Resistant to Ces1C. It provides a more accurate prediction of human pharmacokinetics (PK) when tested in murine xenografts.

CleavagePathway Figure 2: Enzymatic Cleavage Pathways and Species-Specific Stability ADC_Blood ADC in Circulation (pH 7.4) Internalization Endocytosis ADC_Blood->Internalization Ces1C Murine Ces1C (Mouse Plasma Only) ADC_Blood->Ces1C Off-Target (Mice) Lysosome Lysosome (Cathepsin B High) Internalization->Lysosome VC_Cleave Val-Cit Cleavage (Fast) Lysosome->VC_Cleave VA_Cleave Val-Ala Cleavage (Moderate) Lysosome->VA_Cleave Release 1,6-Elimination (PABC) Payload Release VC_Cleave->Release VA_Cleave->Release Ces1C->VC_Cleave Cleaves Val-Cit

[6][9]

Experimental Validation Protocols

Protocol A: Hydrophobic Interaction Chromatography (HIC) Analysis

Objective: Quantify relative hydrophobicity and DAR distribution.

  • Column: TSKgel Butyl-NPR (2.5 µm, 4.6 mm × 35 mm) or equivalent.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

  • Gradient: Linear gradient from 0% B to 100% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV Absorbance at 280 nm (antibody) and payload-specific wavelength (e.g., 254 nm or 330 nm).

  • Data Analysis: Calculate the weighted average retention time (

    
    ).
    
    • Success Criterion: Val-Ala conjugates should elute earlier (lower

      
      ) than Val-Cit conjugates of the same payload/DAR.
      
Protocol B: Cathepsin B Release Assay

Objective: Verify payload release kinetics.

  • Preparation: Dilute ADC to 2 µM in Citrate Buffer (pH 5.0) containing 1 mM DTT and 1 mM EDTA.

  • Enzyme Addition: Add human liver Cathepsin B (final conc. 5 µg/mL).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add ice-cold acetonitrile (1:3 v/v) to precipitate protein. Centrifuge at 14,000 x g for 10 min.

  • Quantification: Analyze supernatant via LC-MS/MS to quantify free payload.

    • Control: Include a "No Enzyme" control to assess spontaneous hydrolysis.

References

  • Creative Biolabs. (2022). ADC Panoramic Overview - Linker Technologies. Retrieved from

  • BOC Sciences. (2022). Peptide Linkers in Antibody-Drug Conjugates: Val-Cit vs Val-Ala. Retrieved from

  • BenchChem. (2025).[1] Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Retrieved from

  • Pillay, V., et al. (2018). Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. RSC Advances . Retrieved from

  • Joubert, N., et al. (2020). Maximizing the Therapeutic Index of Antibody-Drug Conjugates by Minimizing Aggregation. Pharmaceuticals .[1][6][7][8][9][10][11][12]

  • Seiple, I. B., et al. (2018). Valine-Alanine Linkers for PBD-Based ADCs.

Sources

Foundational

Mc-Val-Ala-PAB-OH Linker System: Release Kinetics &amp; Technical Guide

This technical guide details the release kinetics, mechanism, and experimental validation of the Mc-Val-Ala-PAB linker system, a critical component in next-generation Antibody-Drug Conjugates (ADCs) like Loncastuximab te...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the release kinetics, mechanism, and experimental validation of the Mc-Val-Ala-PAB linker system, a critical component in next-generation Antibody-Drug Conjugates (ADCs) like Loncastuximab tesirine.

Executive Summary & Core Utility

The Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-para-Aminobenzyl Alcohol) construct is a protease-cleavable linker intermediate used to conjugate cytotoxic payloads to antibodies. While the industry standard has long been Val-Cit (Valine-Citrulline), the Val-Ala dipeptide has emerged as a superior alternative for hydrophobic payloads (e.g., PBD dimers) due to its lower hydrophobicity , which reduces aggregation and enables higher Drug-Antibody Ratios (DAR).[1][2]

Mechanism of Release:

  • Lysosomal Trafficking: ADC internalization.

  • Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between Alanine and the PAB spacer.

  • Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination to release the free payload.

Mechanistic Deep Dive: The Release Cascade

The release of the payload is a two-step kinetic process governed first by enzymatic recognition and second by electronic cascade.

Step 1: Enzymatic Hydrolysis (Rate-Limiting Step)

The lysosomal cysteine protease Cathepsin B recognizes the Val-Ala dipeptide sequence. Unlike Val-Cit, which is bulky and urea-based, Val-Ala offers a more compact, less hydrophobic profile. Cathepsin B cleaves the amide bond at the C-terminus of the Alanine residue.

  • Kinetic Insight: While Val-Cit often exhibits a slightly higher

    
    , Val-Ala provides comparable cleavage efficiency in human lysosomal environments but significantly improved physicochemical stability (reduced aggregation) for the intact ADC.
    
Step 2: 1,6-Elimination (Self-Immolation)

Upon cleavage, the PAB spacer is left as a p-amino benzyl intermediate.[1] The free aniline nitrogen initiates an electronic cascade (1,6-elimination), ejecting the payload and releasing carbon dioxide and aza-quinone methide.

  • Kinetic Insight: This step is chemically spontaneous. The half-life (

    
    ) of the PAB self-immolation is typically in the range of milliseconds to seconds , assuming the leaving group (the payload) is a suitable nucleofuge (e.g., amine or phenol).
    
Pathway Visualization

ReleaseMechanism ADC Intact ADC (Mc-Val-Ala-PAB-Payload) Lysosome Lysosomal Entry (pH 5.0 - 6.0) ADC->Lysosome Internalization Intermed Unstable Intermediate (NH2-PAB-Payload) Lysosome->Intermed Cathepsin B Cleavage (Val-Ala Amide Bond) Elimination 1,6-Elimination (Electronic Cascade) Intermed->Elimination Spontaneous FreeDrug Free Payload (Active Drug) Elimination->FreeDrug Release Byproducts Byproducts (CO2 + Aza-quinone methide) Elimination->Byproducts

Figure 1: The kinetic pathway of payload release from the Mc-Val-Ala-PAB linker system.

Comparative Kinetics: Val-Ala vs. Val-Cit[2][3][4]

For drug developers, choosing between Val-Ala and Val-Cit is a critical decision.[1] The table below summarizes the kinetic and physical distinctions based on current literature.

FeatureVal-Ala (VA) LinkerVal-Cit (VC) Linker
Enzyme Specificity Cathepsin B (High)Cathepsin B (High), Cathepsin K/L (Mod)
Hydrophobicity Low (Better for hydrophobic payloads)High (Prone to aggregation)
Aggregation Risk Low (<10% at DAR 8)High (Precipitation at high DAR)
Plasma Stability High (Stable in human plasma)Susceptible to Ces1C (Mouse plasma issue)
Cleavage Rate (

)
Moderate to FastFast
Primary Use Case PBD Dimers (e.g., Zynlonta), Lipophilic drugsAuristatins (e.g., MMAE/Adcetris)

Expert Insight: Use Val-Ala when your payload is highly lipophilic (like PBDs).[2] The Val-Cit linker often leads to aggregation with such payloads, destabilizing the ADC before it reaches the target.

Experimental Protocol: Kinetic Cleavage Assay

This protocol defines a self-validating system to measure the release kinetics of a payload from the Mc-Val-Ala-PAB linker using recombinant Cathepsin B.

Reagents & Equipment
  • Enzyme: Recombinant Human Cathepsin B (activated).

  • Buffer: 25 mM MES, pH 6.0 (mimics lysosomal pH).

  • Reducing Agent: 1 mM DTT (essential for Cathepsin B activity).

  • Substrate: Mc-Val-Ala-PAB-Payload (10 µM stock).

  • Analysis: LC-MS/MS (Q-TOF or Triple Quad).

Step-by-Step Workflow
  • Enzyme Activation:

    • Dilute Cathepsin B to 10 µg/mL in MES buffer containing 1 mM DTT.

    • Incubate at 37°C for 15 minutes to activate the active site cysteine.

  • Reaction Initiation:

    • Prepare the ADC/Linker substrate at 10 µM in MES buffer (pH 6.0).

    • Add activated Cathepsin B (Final enzyme:substrate ratio 1:50 or 1:100).

    • Maintain at 37°C in a water bath.

  • Time-Point Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to stop the reaction and precipitate proteins.

  • Quantification (LC-MS):

    • Centrifuge samples (10,000 x g, 5 min).

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor: Disappearance of the intact Linker-Payload (

      
      ) and appearance of the Free Payload (
      
      
      
      ).
Workflow Visualization

AssayProtocol Step1 1. Activation Cathepsin B + DTT (37°C, 15 min) Step2 2. Reaction Add Mc-Val-Ala-PAB Substrate (pH 6.0 MES Buffer) Step1->Step2 Step3 3. Sampling Extract aliquots at 0, 15, 30, 60, 120 min Step2->Step3 Step4 4. Quenching Add Cold ACN + Formic Acid (Stops Enzyme) Step3->Step4 Step5 5. Analysis LC-MS Quantification (Parent vs. Free Payload) Step4->Step5 Result Output: % Release vs Time Half-life (t1/2) Step5->Result Calculate k_obs

Figure 2: Experimental workflow for validating Val-Ala linker cleavage kinetics.

References

  • BenchChem. (2025).[1] Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. BenchChem Technical Support.[1]

  • Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Creative Biolabs.

  • Joubert, N., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry.[3][4][5][6] Pharmaceuticals (MDPI) / PMC.

  • Caculitan, N. G., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research.[7]

  • ADC Therapeutics. (2021).[7][8] Loncastuximab tesirine (Zynlonta) Mechanism of Action.[4] Haematologica / FDA Label.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Activation of Mc-Val-Ala-PAB-OH for ADC Synthesis

This Application Note is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs). It details the chemical activation of the linker-payload intermediate Mc-Val-Ala-PAB-O...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs). It details the chemical activation of the linker-payload intermediate Mc-Val-Ala-PAB-OH using bis(4-nitrophenyl) carbonate (Bis-PNP) .

Executive Summary

The activation of the self-immolative spacer p-aminobenzyl alcohol (PAB-OH) is a pivotal step in the synthesis of cleavable ADC linkers. While the Val-Cit (Valine-Citrulline) dipeptide is the industry standard, the Val-Ala (Valine-Alanine) dipeptide has gained prominence for hydrophobic payloads (e.g., PBD dimers) due to reduced aggregation and improved physiochemical properties.

This protocol details the conversion of Mc-Val-Ala-PAB-OH to its active carbonate form, Mc-Val-Ala-PAB-PNP , using bis(4-nitrophenyl) carbonate. This intermediate is highly reactive toward amine-containing cytotoxic payloads (e.g., MMAE, Doxorubicin), forming a stable carbamate linkage that releases the drug upon enzymatic cleavage by Cathepsin B.

Scientific Foundation & Mechanism

The Chemistry of Activation

The primary hydroxyl group of the PAB moiety is insufficiently reactive to form a carbamate directly with an amine payload. Activation is achieved by converting the hydroxyl into a mixed carbonate using Bis-PNP .

  • Reagent Selection: Bis-PNP is preferred over phosgene or triphosgene due to its solid state (easier handling), stoichiometric control, and the formation of a crystalline active ester that can often be purified by precipitation rather than chromatography.

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl oxygen of Mc-Val-Ala-PAB-OH attacks the carbonyl carbon of Bis-PNP, displacing p-nitrophenol (pNP) as a leaving group.

Reaction Pathway Diagram

The following diagram illustrates the transformation and the subsequent role of the PNP-carbonate in payload conjugation.

ReactionPathway Start Mc-Val-Ala-PAB-OH (Precursor) Intermediate Transition State (Tetrahedral) Start->Intermediate + Bis-PNP + Base Reagent Bis(4-nitrophenyl) carbonate (Bis-PNP) Reagent->Intermediate Base Base (DIPEA/Pyridine) Base->Intermediate Product Mc-Val-Ala-PAB-PNP (Activated Carbonate) Intermediate->Product - pNP Byproduct p-Nitrophenol (Byproduct) Intermediate->Byproduct

Figure 1: Reaction pathway for the activation of Mc-Val-Ala-PAB-OH. The hydroxyl group attacks the carbonate, displacing p-nitrophenol to form the activated linker.

Materials & Equipment

Reagents
ReagentSpecificationRole
Mc-Val-Ala-PAB-OH >95% Purity, HPLCStarting Material (Linker)
Bis(4-nitrophenyl) carbonate >98% PurityActivating Agent
N,N-Diisopropylethylamine (DIPEA) Anhydrous, redistilledOrganic Base (Proton Scavenger)
N,N-Dimethylformamide (DMF) Anhydrous (<50 ppm H₂O)Solvent
Ethyl Acetate (EtOAc) ACS GradePrecipitation Solvent
Diethyl Ether / Hexane ACS GradeWash Solvent
Critical Equipment
  • Inert Atmosphere: Argon or Nitrogen manifold (moisture kills this reaction).

  • Reaction Vessel: Flame-dried round-bottom flask with magnetic stir bar.

  • Monitoring: LC-MS or HPLC (C18 column) and TLC plates (UV 254 nm).

Experimental Protocol

Pre-Reaction Setup

Causality: The active carbonate is sensitive to hydrolysis. All glassware must be flame-dried, and solvents must be anhydrous. Moisture introduction will revert the product back to the starting alcohol or hydrolyze the Bis-PNP reagent.

  • Dry Mc-Val-Ala-PAB-OH under high vacuum for at least 4 hours to remove trace moisture.

  • Purge the reaction flask with dry Argon/Nitrogen.

Step-by-Step Synthesis

Scale: Based on 1.0 mmol of Mc-Val-Ala-PAB-OH (approx. 500-600 mg depending on exact MW).

  • Solubilization:

    • Dissolve 1.0 eq (mmol) of Mc-Val-Ala-PAB-OH in anhydrous DMF (concentration ~0.1 M, approx. 10 mL).

    • Note: Val-Ala linkers are generally more hydrophobic than Val-Cit; ensure complete dissolution. Mild sonication is permissible before adding reagents.

  • Base Addition:

    • Add DIPEA (2.0 – 3.0 eq).

    • Why: The base neutralizes the acidic phenol byproduct and facilitates the nucleophilic attack.

  • Activation (The Critical Step):

    • Add Bis(4-nitrophenyl) carbonate (2.0 – 3.0 eq) as a solid in one portion.

    • Stoichiometry Logic: Excess Bis-PNP drives the reaction to completion and prevents the formation of the symmetric carbonate dimer (Linker-O-CO-O-Linker), which can occur if the starting alcohol is in excess relative to the carbonate source.

  • Reaction:

    • Stir at Room Temperature (20–25°C) under inert atmosphere.

    • Time: Typically 2–4 hours.

    • Visual Cue: The solution will turn yellow due to the release of p-nitrophenol.

  • Monitoring:

    • Check by HPLC or TLC (5% MeOH in DCM).

    • Target: Disappearance of Mc-Val-Ala-PAB-OH peak.

    • Warning: Do not leave overnight unless necessary; prolonged exposure to base can lead to racemization of the amino acids or hydrolysis.

Workup & Purification

Strategy: Avoid silica gel chromatography if possible, as the PNP ester is labile on silica. Precipitation is the gold standard for this intermediate.

Workflow Step1 Reaction Mixture (DMF, Product, pNP, Excess Bis-PNP) Step2 Concentration (High Vacuum, <40°C) Step1->Step2 Remove DMF Step3 Precipitation (Add dropwise to cold EtOAc/Ether) Step2->Step3 Induce Solidification Step4 Filtration (Collect Solid) Step3->Step4 Step5 Washing (Cold Ether to remove pNP) Step4->Step5 Remove yellow pNP Step6 Drying (Vacuum, Dessicator) Step5->Step6

Figure 2: Purification workflow focusing on precipitation to isolate the sensitive carbonate.

  • Concentration: Remove the majority of DMF under reduced pressure (rotary evaporator with high-vacuum pump) at <40°C. Do not dry completely to a crust; leave a viscous oil.

  • Precipitation:

    • Add the oily residue dropwise into a rapidly stirring beaker of cold Ethyl Acetate/Diethyl Ether (1:1 v/v) or pure Diethyl Ether .

    • Volume: Use ~10x volume of antisolvent relative to the DMF residue.

  • Filtration: Collect the off-white to pale yellow precipitate via vacuum filtration.

  • Washing: Wash the filter cake copiously with cold ether.

    • Purpose: This step washes away the free p-nitrophenol (yellow) and excess DIPEA. The solid should become lighter in color.

  • Drying: Dry under high vacuum overnight.

Quality Control & Validation

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)>90% (Area %)
Identity LC-MS (ESI+)[M+H]⁺ corresponds to Product MW
Stability Visual/HPLCStore at -20°C under Ar; stable for months.

NMR Signature (¹H NMR, DMSO-d₆):

  • Look for the characteristic p-nitrophenyl aromatic doublets (approx. 7.5 and 8.3 ppm).

  • Confirm the integrity of the maleimide alkene protons (approx. 7.0 ppm, singlet).

  • Verify the Val-Ala methyl groups (0.8–1.0 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Residual DMF preventing precipitation.Perform a deeper vacuum concentration or triturate the oil with Et₂O/Hexane to induce crystallization.
Starting Material Remains Insufficient Bis-PNP or wet solvent.Add 0.5 eq more Bis-PNP. Ensure DMF is anhydrous (store over molecular sieves).
Symmetric Carbonate Dimer Alcohol added too fast or insufficient Bis-PNP.Ensure Bis-PNP is in excess (3 eq) and fully dissolved before adding the linker.
Product Hydrolysis Moisture in workup or silica exposure.Avoid silica columns. Use anhydrous ether for precipitation. Store in a desiccator.

Safety & Handling

  • p-Nitrophenol: Toxic and stains skin yellow. Use double gloves.

  • Mc-Val-Ala-PAB-PNP: Potent sensitizer. Handle in a fume hood.

  • Waste: All aqueous waste containing p-nitrophenol must be segregated and treated as hazardous organic waste.

References

  • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies and Antigen-Binding Conjugates and Their In Vitro and In Vivo Antitumor Efficacy.

    • [Link]

    • Context: Foundational paper describing the synthesis and activ
  • Firestone, R. A., et al. (1996). Lysosomal enzymes cleave dipeptide prodrugs. Journal of Medicinal Chemistry.

    • [Link]

    • Context: Establishes the utility of Val-Cit and Val-Ala spacers for enzym
  • MedChemExpress. (n.d.). Mc-Val-Ala-PAB-PNP Product Information and Protocol.

    • Context: Commercial specifications and storage stability data for the activ
  • Patterson, J. T., et al. (2014). Design and synthesis of highly conjugated antibody-drug conjugates.

    • [Link]

    • Context: Discusses optimization of linker activation to minimize aggreg
Application

calculating drug-to-antibody ratio (DAR) for Val-Ala conjugates

Application Note: Precision Characterization of Val-Ala ADC Conjugates Abstract The Valine-Alanine (Val-Ala) dipeptide linker represents a critical evolution in Antibody-Drug Conjugate (ADC) technology, offering distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Characterization of Val-Ala ADC Conjugates

Abstract

The Valine-Alanine (Val-Ala) dipeptide linker represents a critical evolution in Antibody-Drug Conjugate (ADC) technology, offering distinct hydrophobicity and cleavage kinetics compared to the traditional Valine-Citrulline (Val-Cit) platform.[1][2] Often paired with pyrrolobenzodiazepine (PBD) dimers (e.g., Loncastuximab tesirine), Val-Ala conjugates require specific analytical rigor to accurately determine the Drug-to-Antibody Ratio (DAR). This guide details three validated protocols—UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and LC-MS—optimized for the unique physicochemical properties of Val-Ala linkers.

Introduction: The Val-Ala Advantage and Analytical Challenge

The determination of DAR is not merely a quantification step; it is a critical quality attribute (CQA) that dictates therapeutic index. While Val-Cit linkers are ubiquitous, they often suffer from aggregation when coupled with hydrophobic payloads.[3] The Val-Ala linker was developed to mitigate this, allowing for higher drug loading (DAR 6–8) with reduced aggregation propensity [1].

However, the Val-Ala linker introduces specific analytical challenges:

  • Hydrophobicity: While less hydrophobic than Val-Cit, the payload (often PBD) drives significant retention shifts in chromatography.

  • UV Spectral Overlap: PBD payloads often have absorbance maxima near 320–330 nm, which can tail into the 280 nm antibody signal, necessitating correction factors.

  • Cleavage Specificity: Val-Ala is designed for lysosomal cleavage by Cathepsin B. Analytical workflows must prevent premature cleavage during sample preparation.

Method 1: UV-Vis Spectroscopy (Rapid Screening)

Principle: UV-Vis provides a rapid, non-destructive estimation of average DAR. It relies on the Beer-Lambert law and requires that the drug payload has a distinct absorbance maximum (


) separate from the antibody's 280 nm peak.

Causality: We use a dual-wavelength correction because the drug contributes to absorbance at 280 nm, and the antibody contributes (minimally) to the drug's


. Ignoring this cross-absorbance leads to significant DAR overestimation.
Protocol
  • Blanking: Use the formulation buffer (e.g., Histidine-Sucrose pH 6.0) as a blank.

  • Measurement: Measure absorbance at 280 nm (

    
    ) and the drug's 
    
    
    
    (e.g., 319 nm for some PBDs).
  • Calculation: Use the derived algebraic formula below.

Data Analysis

The average DAR is calculated using the molar extinction coefficients (


) of the antibody (Ab) and the drug (D).

The Corrected DAR Formula:



VariableDefinitionTypical Value (IgG1 / PBD)

Extinction Coeff. of mAb at 280 nm~210,000 M⁻¹cm⁻¹

Extinction Coeff. of Drug at

~30,000–40,000 M⁻¹cm⁻¹

Extinction Coeff. of Drug at 280 nmEmpirically determined
Correction FactorRatio of Drug Absorbance (

)
0.1 – 0.3 (Compound specific)

Method 2: HIC-HPLC (The Gold Standard for Distribution)

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of hydrophobic drug molecules attached.[4] For Cysteine-linked Val-Ala ADCs, this resolves species into DAR 0, 2, 4, 6, and 8.

Causality: High salt concentrations (Ammonium Sulfate) expose hydrophobic patches on the protein, forcing binding to the stationary phase (Butyl ligands). A decreasing salt gradient elutes species in order of increasing hydrophobicity (increasing DAR).[5]

Protocol
  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or Thermo MAbPac HIC-Butyl.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[4]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (IPA).

    • Note: IPA is critical for Val-Ala-PBD conjugates to ensure complete elution of high-DAR species which might otherwise irreversibly bind.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 0 Equilibration
2.0 0 Injection / Salt Wash
15.0 100 Linear Gradient Elution
20.0 100 Wash

| 20.1 | 0 | Re-equilibration |

HIC Separation Logic Diagram

HIC_Separation Sample ADC Sample (DAR 0-8 Mix) Column HIC Column (Butyl Ligands) Sample->Column Inject HighSalt High Salt Buffer (1.5M (NH4)2SO4) HighSalt->Column Promotes Binding Detector UV Detector (280 nm) Column->Detector Gradient Decreasing Salt / Increasing Organic Gradient->Column Elution Trigger DAR0 DAR 0 (Elutes First) Detector->DAR0 Low Hydrophobicity DAR8 DAR 8 (Elutes Last) Detector->DAR8 High Hydrophobicity

Caption: HIC separation workflow. High salt drives hydrophobic binding; reducing salt elutes species by DAR order.[5]

Method 3: LC-MS (Structural Confirmation)

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) measures the exact mass of the conjugate. For Val-Ala linkers, deglycosylation is mandatory to reduce heterogeneity and allow precise assignment of drug loading.

Causality: Intact mAbs are too heterogeneous (glycans + lysine variants) for clear DAR resolution. Removing N-linked glycans (PNGase F) and reducing inter-chain disulfides (DTT/TCEP) simplifies the spectra into Light Chain (LC) and Heavy Chain (HC) components, allowing precise mass calculation of


.
Protocol
  • Deglycosylation:

    • Incubate 100 µg ADC with 1 µL PNGase F at 37°C for 2 hours.

  • Reduction (Optional but Recommended):

    • Add DTT to final concentration of 20 mM. Incubate 30 min at 37°C.

    • Result: Separates ADC into Light Chain (LC) and Heavy Chain (HC).

  • LC-MS Analysis:

    • Column: PLRP-S (Polymeric Reversed Phase), 1000 Å pore size.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[6]

    • Gradient: 30% to 60% B over 10 minutes.

  • Deconvolution: Use MaxEnt1 or equivalent algorithm to convert m/z charge envelopes to zero-charge mass.

Analytical Workflow Diagram

ADC_Workflow Start Val-Ala ADC Sample QC UV-Vis Check (Conc. & Aggregation) Start->QC Decision Need Distribution or Average? QC->Decision HIC HIC-HPLC (Native Conditions) Decision->HIC Distribution Prep_MS Deglycosylation (PNGase F) Decision->Prep_MS Structural ID Result_HIC DAR Distribution (0, 2, 4, 6, 8) HIC->Result_HIC MS LC-MS (Denaturing) Result_MS Exact Mass & Linker Integrity MS->Result_MS Prep_MS->MS

Caption: Decision matrix for Val-Ala ADC characterization. HIC yields distribution; MS yields structural identity.

Comparative Analysis of Methods

FeatureUV-Vis SpectroscopyHIC-HPLCLC-MS (Reduced)
Primary Output Average DAR (Scalar)DAR Distribution (Histogram)Exact Mass & Drug Load
Sample State NativeNativeDenatured/Reduced
Throughput High (Minutes)Medium (30 mins/sample)Low (Hours/sample)
Val-Ala Specificity Requires

correction for PBD
Requires Organic Modifier (IPA)Requires Deglycosylation
Limitations No distribution info; spectral overlap errorHydrophobic retention shiftsComplex data interpretation

Troubleshooting Val-Ala Conjugates

Issue: Poor Peak Recovery in HIC

  • Cause: Val-Ala-PBD conjugates are highly hydrophobic.[1][2] High DAR species (DAR 6/8) may precipitate on the column.

  • Solution: Reduce Ammonium Sulfate starting concentration to 1.0 M or increase Isopropanol content in Mobile Phase B to 25%.

Issue: "Half-DAR" Species in MS

  • Cause: Asymmetric conjugation or linker instability.

  • Solution: Verify linker stability.[1] Val-Ala is generally stable in plasma but sensitive to proteases. Ensure samples are not contaminated with cell lysate during purification.

References

  • Ouyang, J. (2013). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Methods in Molecular Biology. Link

  • Agilent Technologies. (2024).[7] Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Application Note. Link

  • Hartley, J. A., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) loncastuximab tesirine. Scientific Reports. Link

  • Thermo Fisher Scientific. (2016). Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Application Note. Link

  • Waters Corporation. (2015). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs). Application Note. Link

Sources

Method

Application Note: Solvent Selection and Conjugation Protocols for Mc-Val-Ala-PAB-OH

Abstract The effective conjugation of the linker-intermediate Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alcohol) to antibodies is a critical step in Antibody-Drug Conjugate (ADC) development. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The effective conjugation of the linker-intermediate Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alcohol) to antibodies is a critical step in Antibody-Drug Conjugate (ADC) development. This molecule presents a distinct solubility paradox: it possesses a hydrophobic maleimide-peptide core requiring organic solvents, yet targets hydrophilic antibodies sensitive to denaturation. This guide provides a scientifically grounded framework for solvent selection, detailed solubilization protocols, and a self-validating conjugation workflow designed to maximize Drug-Antibody Ratio (DAR) while preserving protein integrity.

Introduction: The Solubility-Stability Paradox

Mc-Val-Ala-PAB-OH is a cathepsin-cleavable linker intermediate. Structurally, it contains three distinct domains that dictate its physicochemical behavior:

  • Maleimidocaproyl (Mc): The electrophilic handle for cysteine conjugation. It is hydrophobic and susceptible to hydrolytic ring-opening (deactivation) in aqueous environments.

  • Val-Ala Peptide: A protease-cleavable dipeptide backbone that introduces hydrogen-bonding potential, often leading to aggregation or gelation in non-polar solvents.

  • PAB-OH: The self-immolative spacer.

The Challenge: To conjugate this molecule, it must be dissolved in an organic solvent (the "stock") and then introduced into an aqueous buffer containing the antibody. If the organic solvent is incompatible, the linker precipitates immediately upon contact with water ("shock precipitation"), leading to low conjugation efficiency and high aggregate formation. Conversely, if the solvent concentration is too high, the antibody denatures.

Critical Analysis of Solvent Candidates

The selection of the organic co-solvent is not merely about dissolving the powder; it is about miscibility kinetics and nucleophilic competition .

Table 1: Comparative Solvent Analysis for Mc-Val-Ala-PAB-OH
SolventSolubility PowerProtein CompatibilityStability Risk (Maleimide)Recommendation
DMSO (Dimethyl sulfoxide)High (>50 mM)Moderate. Tolerated up to 15-20% v/v by most IgGs.Low/Moderate. Hygroscopic nature can introduce water, accelerating hydrolysis.Primary Choice (Research)
DMA (Dimethylacetamide)High (>50 mM)High. Often gentler on proteins than DMSO/DMF. Used in commercial ADCs (e.g., Kadcyla).[1]Low. Less hygroscopic than DMSO.Primary Choice (Process)
DMF (Dimethylformamide)HighLow/Moderate. Higher toxicity profile.High. Degrades to amines over time, which react with maleimides (quenching).Avoid (unless fresh)
NMP (N-Methyl-2-pyrrolidone)HighModerate.Moderate.Secondary Alternative
Expert Insight: Why DMA often outperforms DMSO in Scale-up

While DMSO is the standard for bench-scale research due to availability, DMA (Dimethylacetamide) is frequently preferred in process development. DMA exhibits a lower heat of mixing with water compared to DMSO, reducing the local thermal stress on the antibody at the injection point. Furthermore, commercial ADCs like Gemtuzumab ozogamicin utilize DMA/propylene glycol systems, validating its regulatory acceptance.

Decision Framework: Solvent Selection

The following logic flow guides the selection process based on your specific experimental constraints.

SolventSelection Start Start: Select Solvent Scale Scale of Reaction? Start->Scale Research Research (<10 mg Ab) Scale->Research Small Process Process/Clinical (>100 mg) Scale->Process Large DMSO Select Anhydrous DMSO (Standard) Research->DMSO Default DMA Select Anhydrous DMA (Preferred for Stability) Process->DMA Industry Std CheckAb Antibody Stability Known? Screen Run Solvent Tolerance Test (Protocol 3.1) CheckAb->Screen No Proceed to Conjugation Proceed to Conjugation CheckAb->Proceed to Conjugation Yes DMSO->CheckAb DMA->CheckAb

Figure 1: Decision matrix for selecting the organic co-solvent based on operational scale and protein characterization.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Solubilize Mc-Val-Ala-PAB-OH while preventing maleimide hydrolysis. Reagents:

  • Mc-Val-Ala-PAB-OH powder (Store at -20°C).[2][3][4]

  • Anhydrous DMSO or DMA (99.9%, packaged under argon/nitrogen).

Steps:

  • Equilibration: Allow the linker powder and solvent bottle to warm to room temperature before opening. This prevents atmospheric water condensation on the cold hygroscopic solvent/powder.

  • Calculation: Target a stock concentration of 10 mM .

    • Example: MW of Mc-Val-Ala-PAB-OH ≈ 486.5 g/mol .[4]

    • To make 1 mL of 10 mM stock, weigh 4.87 mg of powder.

  • Dissolution: Add the calculated volume of anhydrous solvent. Vortex vigorously for 30-60 seconds.

    • Note: If particulates persist, sonicate in a water bath for 2 minutes. The solution must be crystal clear.

  • Verification (Self-Validating Step): Dilute 2 µL of stock into 998 µL of solvent (1:500). Measure UV absorbance at 248 nm (maleimide) and ~280 nm (PAB). Consistent Absorbance indicates solubility.

  • Storage: Aliquot immediately. Store at -80°C. Do not refreeze aliquots more than once.

Protocol 2: The "Shock" Test (Solubility Screening)

Objective: Determine if the linker will precipitate upon contact with the aqueous buffer before wasting valuable antibody.

Steps:

  • Prepare a "Dummy Buffer": PBS pH 7.4 + 1 mM EDTA (mimicking the conjugation buffer).

  • Pipette 90 µL of Dummy Buffer into a microcentrifuge tube.

  • While vortexing gently, add 10 µL of the 10 mM Linker Stock (10% v/v organic final).

  • Observation:

    • Clear: Pass. Proceed to conjugation.

    • Cloudy/Precipitate: Fail. The linker is too hydrophobic for 10% solvent.

    • Remedy: Increase organic % to 15% OR add solubility enhancers to the buffer (e.g., Propylene Glycol or 5% Trehalose).

Protocol 3: Bioconjugation Workflow (Cysteine-Maleimide)

Objective: Conjugate Mc-Val-Ala-PAB-OH to interchain cysteines of a monoclonal antibody.

Reagents:

  • Monoclonal Antibody (mAb) at 5–10 mg/mL in PBS/EDTA.

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (10 mM aqueous stock).

  • Mc-Val-Ala-PAB-OH (10 mM stock in DMSO/DMA).

ConjugationWorkflow Prep 1. Reduction (mAb + TCEP) Calc 2. Calculate Stoichiometry (Target DAR 4 = ~2.2 eq TCEP) Prep->Calc SolventCheck 3. Solvent Calc (Ensure <15% v/v Organic) Calc->SolventCheck Conj 4. Conjugation (Add Linker to Reduced mAb) SolventCheck->Conj Incubate 5. Incubation (60 min, 4°C or RT) Conj->Incubate Quench 6. Quench (Excess NAC or Cysteine) Incubate->Quench Purify 7. Purification (Desalting/TFF) Quench->Purify

Figure 2: Step-by-step conjugation workflow ensuring stoichiometry and solvent limits are respected.

Detailed Procedure:

  • Reduction: Treat mAb with TCEP (typically 2.0–2.5 molar equivalents per mAb for a target DAR of 4) for 2 hours at 37°C.

  • Cooling: Cool the reduced mAb to room temperature or 4°C.

  • Linker Addition (The Critical Step):

    • Calculate the volume of Linker Stock needed (typically 4–8 molar equivalents relative to mAb, depending on reaction efficiency).

    • Crucial: Ensure the total volume of organic solvent (Linker Stock + any extra DMSO/DMA added to match volume) does not exceed 10-15% of the total reaction volume.

    • Technique: Add the linker solution slowly to the stirring antibody solution. Do not add antibody to the linker stock (this exposes protein to 100% solvent).

  • Incubation: Incubate for 60 minutes at 4°C or Room Temperature.

  • Quenching: Add 20 equivalents (vs. Linker) of N-acetylcysteine (NAC) to neutralize unreacted maleimides.

  • Purification: Remove excess linker and solvent via Zeba Spin columns (small scale) or TFF (large scale) into formulation buffer (e.g., Histidine/Trehalose).

Troubleshooting & Quality Control

Table 2: Common Issues and Solutions
ObservationRoot CauseCorrective Action
Precipitation during conjugation Solvent shock or Local High Concentration.Add linker while vortexing/stirring. Pre-dilute linker into a "bridge" solvent (e.g., 50% Propylene Glycol) if possible.
Low DAR (Drug-Antibody Ratio) Maleimide hydrolysis in stock; TCEP oxidation.Use fresh anhydrous DMSO/DMA. Ensure buffers contain 1-5 mM EDTA. Verify TCEP potency.
High Aggregation (SEC-HPLC) Hydrophobic linker causing protein sticking.Reduce DAR target. Add chaotropic agents (urea) or detergents (Tween-80) during conjugation if permissible.

References

  • Solvent Effects on Antibody Stability

    • Comparison of Conjugates Obtained Using DMSO and DMF as Solvents.
  • Maleimide Stability & Hydrolysis

    • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts Pharmacokinetics.[5] PubMed.

  • General Bioconjugation Techniques

    • Antibody-Drug Conjugates (ADCs) Handbook. MedChemExpress.[6][7]

  • Linker Properties (Mc-Val-Ala-PAB)

    • Mc-Val-Ala-PAB-OH Product & Solubility Data. TargetMol.[4]

Sources

Application

Application Note: Step-by-Step Synthesis of Mc-Val-Ala-PAB-OH from Dipeptide Precursors

Executive Summary This application note details the synthesis of Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alcohol), a critical cleavable linker intermediate used in Antibody-Drug Conjugates (ADCs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alcohol), a critical cleavable linker intermediate used in Antibody-Drug Conjugates (ADCs). While the Valine-Citrulline (Val-Cit) linker is the industry standard (e.g., in Brentuximab vedotin), the Val-Ala dipeptide sequence offers distinct advantages, including faster release kinetics by Cathepsin B in certain tumor models and reduced hydrophobicity compared to other analogues.

This protocol focuses on a convergent synthesis starting from the Fmoc-Val-Ala-OH dipeptide precursor. It utilizes EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) for the critical aniline coupling to minimize racemization, followed by Fmoc deprotection and capping with Mc-OSu (N-succinimidyl 6-maleimidocaproate).

Retrosynthetic Analysis & Strategy

The synthesis is designed to maintain the stereochemical integrity of the peptide backbone while installing the acid-sensitive and light-sensitive PAB moiety.

Strategic Disconnections
  • Amide Bond Formation (Aniline Coupling): The coupling of the carboxyl group of Val-Ala to the weak nucleophile PAB-OH (aniline) is the rate-limiting step. Standard carbodiimides (EDC/NHS) often lead to side reactions or racemization. EEDQ is selected as the coupling agent of choice for this specific transformation.

  • N-Terminus Capping: The maleimide moiety is introduced last to prevent ring-opening hydrolysis during the base-mediated Fmoc deprotection steps.

Workflow Visualization

G cluster_legend Legend Start Fmoc-Val-Ala-OH (Dipeptide Precursor) Int1 Intermediate 1: Fmoc-Val-Ala-PAB-OH Start->Int1 + PAB + EEDQ (DCM/MeOH) PAB PAB-OH (4-Aminobenzyl Alcohol) PAB->Int1 EEDQ EEDQ (Coupling Agent) EEDQ->Int1 Int2 Intermediate 2: H-Val-Ala-PAB-OH Int1->Int2 Deprotection Deprotect Diethylamine/DMF (Fmoc Removal) Deprotect->Int2 Final Final Product: Mc-Val-Ala-PAB-OH Int2->Final Acylation (DMF/DIPEA) McOSu Mc-OSu (Maleimide Cap) McOSu->Final Reagent Reagent Precursor Precursor Product Product

Figure 1: Synthetic workflow for Mc-Val-Ala-PAB-OH. The process moves from the protected dipeptide to the PAB-coupled intermediate, followed by deprotection and maleimide capping.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Requirement
Fmoc-Val-Ala-OH 150114-97-9Starting Material>98% (Chiral)
4-Aminobenzyl Alcohol (PAB-OH) 623-04-1Linker Spacer>98%
EEDQ 16357-59-8Coupling Agent>99%
Mc-OSu 55750-63-7Maleimide Cap>95%
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Methanol (MeOH) 67-56-1SolventAnhydrous
Diethylamine (DEA) 109-89-7Deprotection BaseReagent Grade
N,N-Diisopropylethylamine (DIPEA) 7087-68-5BaseAnhydrous
Equipment
  • Rotary Evaporator with vacuum control (< 10 mbar).

  • High-Performance Liquid Chromatography (HPLC) (C18 Column).

  • LC-MS (ESI source).

  • Amber glassware (essential for PAB-OH light sensitivity).

Experimental Protocol

Step 1: Synthesis of Fmoc-Val-Ala-PAB-OH

Principle: EEDQ activates the carboxylic acid of the dipeptide in situ, forming a mixed anhydride that reacts selectively with the aniline amine of PAB-OH without acylating the benzylic hydroxyl group.

  • Dissolution: In a dry 100 mL amber round-bottom flask, dissolve Fmoc-Val-Ala-OH (1.0 eq, 2.44 mmol, 1.0 g) and 4-Aminobenzyl alcohol (2.0 eq, 4.88 mmol, 600 mg) in a mixture of anhydrous DCM:MeOH (2:1 v/v, 30 mL).

    • Note: The 2:1 ratio ensures solubility of both the hydrophobic Fmoc-peptide and the polar PAB-OH.

  • Coupling: Add EEDQ (2.0 eq, 4.88 mmol, 1.2 g) in one portion.

  • Reaction: Stir the mixture magnetically at room temperature (20–25°C) in the dark for 16–24 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The product (Fmoc-Val-Ala-PAB-OH) typically elutes later than the starting material.

  • Workup:

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Precipitate the product by adding cold Diethyl Ether (50 mL) with vigorous stirring.

    • Filter the white/off-white solid and wash with ether (2 x 20 mL).

    • Yield Target: 80–90%.

    • Checkpoint: Verify Mass [M+H]+ = 516.2 (approx).

Step 2: Fmoc Deprotection

Principle: Removal of the Fmoc group to expose the N-terminal amine of Valine.

  • Reaction: Dissolve the solid from Step 1 in DMF (10 mL/g). Add Diethylamine (DEA) to a final concentration of 20% v/v.

    • Why DEA? DEA is easier to remove by evaporation than Piperidine, simplifying the workup for the next step.

  • Stirring: Stir at room temperature for 30–60 minutes.

  • Workup:

    • Evaporate the solvent and excess DEA under high vacuum (keep bath < 40°C).

    • Co-evaporate with DCM (2x) to ensure complete removal of the base.

    • Note: The resulting H-Val-Ala-PAB-OH is unstable if stored for long periods; proceed immediately to Step 3.

Step 3: Capping with Maleimidocaproyl (Mc)

Principle: Acylation of the free amine with the activated NHS ester of Maleimidocaproic acid.

  • Dissolution: Dissolve the crude H-Val-Ala-PAB-OH in anhydrous DMF (10 mL).

  • Coupling: Add Mc-OSu (1.2 eq relative to Step 1 starting material) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Critical: Ensure pH is neutral to slightly basic (pH 7-8). If pH > 9, maleimide ring hydrolysis may occur.

  • Purification (Final):

    • Precipitate the reaction mixture into cold Ethyl Acetate or Ether .

    • Collect the solid.[1]

    • Final Polish: Purify via Preparative HPLC (C18 column).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 10% to 60% B over 30 mins.

  • Lyophilization: Freeze-dry the collected fractions to obtain Mc-Val-Ala-PAB-OH as a white powder.

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Identity LC-MS (ESI)[M+H]+ = 487.25 ± 0.5 Da
Purity HPLC (210 nm)> 95% Area
Appearance VisualWhite to off-white powder
Solubility DMSOClear solution at 10 mg/mL
Key Impurities to Monitor
  • Maleimide Hydrolysis: Check for +18 Da mass shift (ring opening).

  • Racemization: Check for diastereomers (D-Val or D-Ala variants) which often elute as shoulders on the main peak.

  • Incomplete Coupling: Presence of H-Val-Ala-PAB-OH (Mass ~294 Da).

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates.

    • Context: The foundational paper describing the Val-Cit-PAB synthesis using EEDQ, upon which the Val-Ala protocol is based.
  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody-drug conjugates.

    • Context: Review discussing the stability and cleavage properties of Val-Ala vs Val-Cit linkers.
  • MedChemExpress (MCE).

    • Context: Physical properties and solubility d

Sources

Method

optimizing pH for maleimide conjugation of Mc-Val-Ala-PAB-OH

Application Note: Precision Control – Optimizing pH for Mc-Val-Ala-PAB-OH Maleimide Conjugation Executive Summary The conjugation of the linker-payload Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Control – Optimizing pH for Mc-Val-Ala-PAB-OH Maleimide Conjugation

Executive Summary

The conjugation of the linker-payload Mc-Val-Ala-PAB-OH (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alcohol) to antibody thiols is a cornerstone reaction in the synthesis of Antibody-Drug Conjugates (ADCs). While the maleimide-thiol reaction is ostensibly simple, it is governed by a precarious balance between reaction kinetics , hydrolytic stability , and chemoselectivity .

This guide moves beyond standard recipes to provide a mechanistic rationale for pH optimization. We demonstrate that maintaining a strict pH window of 6.5 – 7.2 is not merely a recommendation but a kinetic necessity to maximize Drug-Antibody Ratio (DAR) homogeneity and minimize irreversible linker hydrolysis.

The pH Conundrum: Mechanisms & Kinetics

To optimize conjugation, one must understand the three competing pathways that dictate the fate of the maleimide group in an aqueous environment.

The Target Reaction: Thiol Addition

The desired reaction is the nucleophilic attack of the antibody's thiolate anion (


) on the maleimide double bond (Michael addition).
  • Driver: The nucleophilicity of the thiol.

  • pH Dependence: Cysteine thiols on antibodies typically have a pKa of ~8.3–8.5. At pH < 6.0, the thiol exists predominantly as the protonated, unreactive thiol (

    
    ). As pH rises, the concentration of the reactive thiolate (
    
    
    
    ) increases, accelerating the conjugation rate.
The Enemy: Maleimide Hydrolysis

Water/Hydroxide ions can attack the carbonyl carbon of the maleimide ring, causing it to open into a maleamic acid derivative.

  • Consequence: The ring-opened maleamic acid is unreactive toward thiols.[1] Once hydrolyzed, the linker is "dead," leading to low conjugation efficiency and waste of expensive payload.

  • pH Dependence: Hydrolysis is base-catalyzed. While slow at pH 6.0, the rate increases logarithmically. At pH > 8.0, hydrolysis competes significantly with conjugation.

The Side Reaction: Aminolysis

At elevated pH (> 7.5), the abundance of deprotonated lysine


-amines increases. These amines can attack the maleimide, leading to non-specific conjugation at lysine sites, creating heterogeneous ADCs with unpredictable pharmacokinetics.
Table 1: The Kinetic Trade-Off Matrix
ParameterpH 5.5 - 6.0pH 6.5 - 7.2 (Optimal) pH 7.5 - 8.5
Thiol Reactivity Low (Slow kinetics)High (Rapid equilibrium) Very High
Maleimide Hydrolysis NegligibleMinimal (<5% over 1h) Rapid (Significant loss)
Specificity High (Cys only)High (Cys only) Low (Cys + Lys)
Risk Factor Incomplete conjugationNone Aggregation / Heterogeneity

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways the Mc-Val-Ala-PAB-OH linker faces during the process.

ReactionPathways cluster_conditions Critical Control Parameter: pH Linker Mc-Val-Ala-PAB-OH (Active Maleimide) ADC Stable ADC (Thiosuccinimide) Linker->ADC pH 6.5-7.2 (Fast, Specific) DeadLinker Hydrolyzed Linker (Maleamic Acid - Unreactive) Linker->DeadLinker pH > 8.0 (Hydrolysis) NonSpecific Non-Specific Conjugate (Lysine-Linked) Linker->NonSpecific pH > 7.5 (Aminolysis) Antibody Reduced Antibody (Free Thiols) Antibody->ADC

Figure 1: Competing chemical pathways for maleimide linkers. Green paths represent the target mechanism; red/yellow paths represent pH-induced failure modes.

Optimized Protocol: Mc-Val-Ala-PAB-OH Conjugation

Scope: Conjugation of Mc-Val-Ala-PAB-OH to a partially reduced IgG1 antibody. Target DAR: 4.0

Reagents & Buffers
  • Conjugation Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.0.

    • Why EDTA? To chelate divalent cations (

      
      , 
      
      
      
      ) that catalyze the re-oxidation of thiols back to disulfides.
    • Why Phosphate? Good buffering capacity at pH 7.0. HEPES is a viable alternative. Avoid primary amine buffers (Tris) which can compete at high pH.

  • Linker Stock: 10 mM Mc-Val-Ala-PAB-OH in anhydrous DMSO or DMA.

  • Reducing Agent: 10 mM TCEP-HCl (neutralized) or DTT.

Step-by-Step Workflow

Workflow Start Start: Purified mAb Reduction 1. Reduction (TCEP/DTT, 37°C, 1-2h) Start->Reduction BufferEx 2. Buffer Exchange (Remove DTT/TCEP) Target: pH 7.0, 5mM EDTA Reduction->BufferEx Critical Step OrganicAdd 3. Solvent Prep (Add 10-15% DMSO to mAb) BufferEx->OrganicAdd Conjugation 4. Conjugation Reaction (Add Linker, 4-8 eq, 60 min, RT) OrganicAdd->Conjugation Quench 5. Quenching (Add N-Acetylcysteine) Conjugation->Quench Purification 6. Purification (TFF or Desalting) Quench->Purification QC 7. QC Analysis (HIC, SEC, MS) Purification->QC

Figure 2: Optimized conjugation workflow emphasizing the buffer exchange step to establish pH control.

Detailed Methodology

Step 1: Antibody Reduction [2]

  • Dilute antibody to 5-10 mg/mL in PBS (pH 7.4).

  • Add TCEP (2.5 - 3.0 molar equivalents per mAb) to target interchain disulfides.

  • Incubate at 37°C for 90 minutes.

  • Note: TCEP is acidic. Verify pH does not drop below 6.0.

Step 2: Buffer Exchange (CRITICAL)

  • Perform buffer exchange (using Sephadex G-25 or TFF) into Conjugation Buffer (50 mM Phosphate, 5 mM EDTA, pH 7.0) .

  • Why? This removes residual reducing agents (if DTT used) and strictly sets the pH to 7.0 for the maleimide reaction.

Step 3: Conjugation

  • Cool the antibody solution to 20°C (Room Temp).

  • Add DMSO (or DMA) to the antibody solution to a final concentration of 10-15% (v/v).

    • Why? Mc-Val-Ala-PAB-OH is hydrophobic. Organic co-solvent prevents linker precipitation and ensures accessibility to the thiols.

  • Slowly add Mc-Val-Ala-PAB-OH (4–8 molar equivalents depending on desired DAR) while swirling.

  • Incubate for 60 minutes at Room Temperature. Do not exceed 2 hours.

Step 4: Quenching

  • Add N-Acetylcysteine (20 equivalents over linker) to quench unreacted maleimides.

  • Incubate for 15 minutes.

Step 5: Purification

  • Remove excess small molecules via Tangential Flow Filtration (TFF) or size exclusion chromatography.

Troubleshooting & Analytics

Successful pH optimization is validated through specific analytical outcomes.

ObservationProbable CauseCorrective Action
Low DAR (< 3.0) pH too low (< 6.0) or Linker HydrolysisVerify pH is >6.5. Ensure linker stock is fresh and dry.
High Aggregation pH too high (> 7.5) or High HydrophobicityLower pH to 6.8. Increase DMSO % slightly (up to 20%).
Non-Specific Binding pH > 7.5 (Lysine conjugation)Strictly maintain pH < 7.2. Use Phosphate buffer, not Tris.
Precipitation Linker insolubilityEnsure DMSO is added to mAb before the linker.

Validation Methods:

  • HIC (Hydrophobic Interaction Chromatography): Separates ADC species by DAR (0, 2, 4, 6, 8). Sharp peaks indicate specific cysteine conjugation. Smearing indicates non-specific lysine hits or degradation.

  • SEC (Size Exclusion Chromatography): Quantifies High Molecular Weight (HMW) aggregates. Aggregation often increases if the Val-Ala linker renders the protein surface too hydrophobic or if pH stress induces unfolding.

References

  • Review of Maleimide Chemistry

    • Snyders, L. et al. "Insights into maleimide-thiol conjugation chemistry." Journal of Controlled Release, 2018.
    • [Link]

  • ADC Linker Properties (Val-Ala vs Val-Cit): BOC Sciences. "Types of ADC Linkers: Val-Cit and Val-Ala."
  • Maleimide Hydrolysis Kinetics

    • Fontaine, S.D. et al. "Hydrolytic stability of maleimide-conjugates." Bioconjugate Chemistry, 2015.[3]

    • [Link]

  • Standard ADC Protocols

    • BroadPharm.[2] "Protocol for ADC Conjugation by DTT Reduction with Maleimide Drug Linker."

  • Mc-Val-Ala-PAB-OH Product Data

    • MedChemExpress.[4] "Mc-Val-Ala-PAB-OH Datasheet."

Sources

Technical Notes & Optimization

Troubleshooting

optimizing cathepsin B cleavage efficiency for Val-Ala linkers

Technical Support Center: Optimizing Cathepsin B Cleavage Efficiency for Val-Ala Linkers Introduction: The Mechanistic Baseline Welcome to the technical support hub for Antibody-Drug Conjugate (ADC) linker chemistry. You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cathepsin B Cleavage Efficiency for Val-Ala Linkers

Introduction: The Mechanistic Baseline

Welcome to the technical support hub for Antibody-Drug Conjugate (ADC) linker chemistry. You are likely here because your Valine-Alanine (Val-Ala) linker system is underperforming in cleavage assays or exhibiting unexpected stability profiles.

The Val-Ala dipeptide is a high-fidelity substrate for Cathepsin B (CatB) , a lysosomal cysteine protease. Unlike the canonical Val-Cit linker, Val-Ala offers distinct physicochemical advantages, particularly in reducing aggregation for hydrophobic payloads like pyrrolobenzodiazepines (PBDs). However, its cleavage efficiency is strictly governed by the protonation state of the active site histidine and the redox potential of the reaction environment.

This guide moves beyond basic protocols to address the causality of experimental failure.

Module 1: Critical Assay Parameters (The "Why" Behind the "How")

Q1: Why is my cleavage efficiency low despite using high enzyme concentrations?

Diagnosis: The issue is likely pH mismatch or oxidation of the active site .

  • The pH Trap: Cathepsin B is structurally unstable and catalytically inefficient at neutral pH (7.2–7.4). Its activity peaks between pH 5.0 and 5.5 (lysosomal mimicry). At pH > 6.0, the enzyme undergoes irreversible conformational changes and inactivation.

  • The Redox Requirement: CatB is a cysteine protease.[][2][3] The active site thiolate (Cys29) is highly susceptible to oxidation. Without a reducing agent, the enzyme is dead.

Corrective Action:

  • Buffer System: Switch to 25 mM MES or Sodium Acetate, pH 5.0 . Avoid Tris or HEPES buffers for cleavage assays.

  • Redox Maintenance: You must include 5 mM DTT (Dithiothreitol) or L-Cysteine .

    • Note: DTT is preferred for in vitro assays due to stability. Cysteine is more physiological but oxidizes faster.

  • Pre-Activation: CatB requires "waking up." Incubate the enzyme in the activation buffer (pH 5.0 + DTT) for 15 minutes at 37°C before adding your substrate.

Q2: My LC-MS shows a mass corresponding to "Linker-Payload" rather than "Free Payload." Why?

Diagnosis: Failure of Self-Immolation .

Cathepsin B cleaves the amide bond between the C-terminus of Alanine and the spacer (usually p-aminobenzyl carbamate, PABC).[] This generates an intermediate that must undergo a spontaneous 1,6-elimination to release the free payload.[4]

  • Cause: If the pH is too acidic (< 4.0) or if the payload has specific steric/electronic constraints, the quinone methide elimination kinetics usually slow down, trapping the intermediate.

  • Solution: Ensure your quench method (often TFA) doesn't artificially stabilize the intermediate during analysis. Analyze samples immediately.

Module 2: Visualizing the Mechanism

Understanding the precise cleavage and release cascade is vital for troubleshooting.

CathepsinMechanism ADC ADC Prodrug (Antibody-Val-Ala-PABC-Payload) Lysosome Lysosomal Entry (pH 5.0 - 5.5) ADC->Lysosome Endocytosis EnzymeComplex Cathepsin B Complex (Active Site Cys29) Lysosome->EnzymeComplex Substrate Binding Cleavage Peptide Bond Hydrolysis (Val-Ala | PABC) EnzymeComplex->Cleavage Catalysis Intermediate Intermediate (NH2-PABC-Payload) Cleavage->Intermediate Release of Val-Ala Immolation 1,6-Elimination (Spontaneous) Intermediate->Immolation Electronic Cascade Release Free Payload + CO2 + Aza-quinone methide Immolation->Release Payload Liberation

Figure 1: The sequential mechanism of Cathepsin B mediated cleavage of Val-Ala-PABC linkers. Note that the enzyme only catalyzes the first step; the second step is chemical and pH-dependent.

Module 3: Troubleshooting & FAQs

Q3: Can I use "Val-Cit" optimized protocols for "Val-Ala"?

Answer: Generally, yes, but with a caveat regarding hydrophobicity . Val-Ala is more hydrophobic than Val-Cit.[5] If you are testing a highly hydrophobic payload (e.g., PBD dimer), the Val-Ala-Payload conjugate may aggregate in aqueous buffers.

  • Fix: Add 10-20% DMSO or DMA to the reaction mixture to maintain solubility without denaturing CatB (CatB is tolerant to organic solvents up to ~20%).

Q4: How do I distinguish between "Enzymatic Cleavage" and "Chemical Instability"?

Answer: Run a "No-Enzyme" Control . Incubate your linker-payload in the exact same buffer (pH 5.0, DTT, 37°C) but without Cathepsin B.

  • If payload is released in the control: Your linker is chemically unstable (acid hydrolysis).[6]

  • If payload is released only with enzyme: Your cleavage is specific.

Q5: The enzyme activity drops off after 1 hour. How do I perform long-term kinetics?

Answer: Cathepsin B is unstable at 37°C over long periods (autolysis).

  • Protocol Adjustment: For assays > 2 hours, spike in fresh, pre-activated Cathepsin B every 2-4 hours. Alternatively, lower the temperature to 30°C to extend enzyme half-life, though this will reduce

    
    .
    

Module 4: Standardized Protocol

Protocol: Kinetic Evaluation of Val-Ala Linker Cleavage

Materials:

  • Enzyme: Human Liver Cathepsin B (Recombinant).

  • Activation Buffer: 25 mM MES, 5 mM DTT, 1 mM EDTA, pH 5.0.

  • Assay Buffer: 25 mM MES, 1 mM EDTA, pH 5.0 (DTT is carried over).

  • Substrate: Val-Ala-PABC-Payload (10 mM stock in DMSO).

  • Stop Solution: 10% Trifluoroacetic acid (TFA) in Acetonitrile.

Step-by-Step Workflow:

  • Enzyme Activation (Critical):

    • Dilute CatB to 10 µg/mL in Activation Buffer .[7]

    • Incubate at 37°C for 15 minutes . Do not skip this.

  • Substrate Preparation:

    • Dilute substrate to 20 µM in Assay Buffer .[7] Ensure final DMSO < 5%.

  • Reaction Initiation:

    • Add 50 µL Activated Enzyme (0.2 ng/µL final) to 50 µL Substrate in a black 96-well plate (for fluorogenic) or HPLC vial.

  • Incubation:

    • Incubate at 37°C.

  • Sampling (Time-Course):

    • At T=0, 15, 30, 60, 120 min, remove aliquots.

    • Quench immediately with equal volume of Stop Solution (lowers pH to ~2, denatures enzyme).

  • Analysis:

    • Inject onto RP-HPLC (C18 column).

    • Monitor disappearance of Parent (ADC/Peptide) and appearance of Free Payload.

Data Output Table (Example):

ParameterOptimal RangeImpact of Deviation
pH 5.0 – 5.5pH > 6.0: Irreversible inactivation. pH < 4.0: Slows self-immolation.
DTT Conc. 2 – 5 mM< 1 mM: Active site oxidation (loss of activity).
Temperature 37°C> 40°C: Rapid enzyme denaturation.
DMSO < 10%> 20%: Enzyme unfolding/precipitation.

Module 5: Decision Logic for Troubleshooting

Troubleshooting Start Problem: Low Cleavage Efficiency CheckpH Is Buffer pH 5.0 - 5.5? Start->CheckpH CheckDTT Is Reducing Agent (DTT/Cys) Present? CheckpH->CheckDTT Yes ActionpH Adjust to MES pH 5.0 CheckpH->ActionpH No CheckAct Was Enzyme Pre-Activated (15m @ 37C)? CheckDTT->CheckAct Yes ActionDTT Add 5mM DTT (Fresh) CheckDTT->ActionDTT No CheckSol Is Substrate Precipitating? CheckAct->CheckSol Yes ActionAct Implement Pre-Activation Step CheckAct->ActionAct No ActionSol Add 10% DMSO or DMA CheckSol->ActionSol Yes Complex Consider Steric Hindrance / D-isomer contamination CheckSol->Complex No

Figure 2: Step-by-step logic flow for diagnosing cleavage failures in Val-Ala systems.

References

  • BOC Sciences. Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. Retrieved from

  • Caculitan, N. G., et al. (2016). Cathepsin B Cleavage of vcMMAE-Based Antibody–Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. Bioconjugate Chemistry. Retrieved from

  • Zheng, B., et al. Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Molecular Pharmaceutics. Retrieved from

  • MedChemExpress. Cathepsin B Activation Protocol. Retrieved from

  • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioorganic & Medicinal Chemistry Letters. (Foundational reference for Val-Ala/Val-Cit mechanism).[]

Sources

Optimization

Technical Support Center: Enhancing the Plasma Stability of Val-Ala Antibody-Drug Conjugates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of plasma instability in Valine-Alanine (Val-Ala) Antibody-Drug Conjugates (ADCs). Here, we dissect the underlying mechanisms of premature payload release and offer actionable strategies to enhance the stability and therapeutic index of your ADC candidates.

Understanding the Challenge: The "Leaky" Linker Phenomenon

The Val-Ala dipeptide linker is a cornerstone of ADC technology, prized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are highly expressed in tumor cells.[1] This targeted release mechanism is fundamental to the ADC's therapeutic action. However, the plasma stability of Val-Ala ADCs can be compromised by the premature cleavage of the linker in systemic circulation.[2][3] This "leaky" phenomenon leads to off-target toxicity, reduces the amount of payload delivered to the tumor, and ultimately narrows the therapeutic window.[2][4]

The primary culprit behind this premature cleavage is often the presence of enzymes in the plasma that can recognize and hydrolyze the peptide bond.[2] For instance, the Val-Cit linker, a close relative of Val-Ala, has been shown to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma and human neutrophil elastase (NE), leading to off-target payload release.[5][6] Understanding these off-target enzymatic interactions is the first step in designing more stable ADCs.

Visualizing the Process: From Stable ADC to Premature Release

cluster_0 Systemic Circulation (Plasma) cluster_1 Target Tumor Cell Stable ADC Stable ADC Premature Cleavage Premature Cleavage Stable ADC->Premature Cleavage Plasma Proteases Internalization Internalization Stable ADC->Internalization Inactive ADC Inactive ADC Premature Cleavage->Inactive ADC Free Payload Free Payload Premature Cleavage->Free Payload Reduced Efficacy Reduced Efficacy Inactive ADC->Reduced Efficacy Off-Target Toxicity Off-Target Toxicity Free Payload->Off-Target Toxicity Lysosomal Cleavage Lysosomal Cleavage Active Payload Active Payload Cell Death Cell Death

Caption: The fate of a Val-Ala ADC in circulation, highlighting the detrimental impact of premature linker cleavage.

Troubleshooting Guide: Addressing Val-Ala ADC Instability

This section provides a structured approach to diagnosing and resolving common issues related to the plasma instability of Val-Ala ADCs.

Issue 1: Rapid Payload Release Observed in In Vitro Plasma Stability Assays

Possible Causes & Troubleshooting Steps:

  • Enzymatic Degradation:

    • Explanation: The plasma used in your assay may contain proteases that are cleaving the Val-Ala linker. The type and concentration of these enzymes can vary between species.[4][5]

    • Actionable Advice:

      • Multi-Species Plasma Screening: Evaluate your ADC's stability in plasma from various species (e.g., human, cynomolgus monkey, mouse, rat) to identify potential species-specific liabilities early on.[7][8]

      • Enzyme Inhibitor Studies: Co-incubate your ADC in plasma with broad-spectrum protease inhibitors or specific inhibitors of enzymes like neutrophil elastase to pinpoint the responsible protease class.[9]

      • Linker Modification: If a specific protease is identified, consider linker modifications to reduce its recognition. For example, incorporating hydrophilic amino acids or unnatural amino acids near the cleavage site can sterically hinder protease access.[10][11]

  • Chemical Instability of the Linker-Payload:

    • Explanation: The chemical bond attaching the linker to the payload or the antibody might be unstable under physiological pH and temperature. For instance, maleimide-based conjugations can be susceptible to retro-Michael reactions, leading to payload deconjugation.[12]

    • Actionable Advice:

      • Forced Degradation Studies: Subject your ADC to stress conditions such as acidic or basic pH, oxidation, and elevated temperatures to identify potential chemical liabilities.[2]

      • Alternative Conjugation Chemistries: Explore more stable conjugation strategies. For example, "self-stabilizing maleimides" or sulfone-based linkers have shown improved stability in plasma compared to traditional maleimide linkers.[13][14]

Issue 2: High Background Toxicity in Animal Models

Possible Causes & Troubleshooting Steps:

  • Premature In Vivo Cleavage:

    • Explanation: The in vitro stability data may not fully recapitulate the complex enzymatic environment in vivo. Premature release of the cytotoxic payload in circulation is a common cause of off-target toxicity.[2][4]

    • Actionable Advice:

      • Pharmacokinetic (PK) Analysis: Conduct PK studies to measure the levels of intact ADC, free payload, and total antibody over time. A rapid decrease in the drug-to-antibody ratio (DAR) is indicative of in vivo instability.[7]

      • Linker Design Optimization: Consider these strategies to enhance in vivo stability:

        • Hydrophilic Modifications: Incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker can shield the cleavage site and improve the ADC's pharmacokinetic profile.[5][13]

        • Longer Peptide Sequences: Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, have demonstrated greater plasma stability compared to dipeptide linkers.[]

        • Tandem Cleavable Linkers: This approach incorporates a secondary cleavage motif, such as a β-glucuronide, that acts as a protective cap in circulation and is removed in the tumor microenvironment to expose the primary Val-Ala cleavage site.[3]

  • ADC Aggregation:

    • Explanation: Hydrophobic payloads can increase the propensity of ADCs to aggregate, leading to faster clearance and potential immunogenicity.[2][] High drug-to-antibody ratios (DAR) can exacerbate this issue.[2]

    • Actionable Advice:

      • Size Exclusion Chromatography (SEC): Use SEC to monitor for the formation of high molecular weight species (aggregates) during formulation and in plasma stability studies.[2]

      • Formulation Optimization: Adjusting the formulation buffer system, pH, ionic strength, and including stabilizers can help prevent aggregation.[]

      • Hydrophilic Linkers: As mentioned previously, incorporating hydrophilic linkers can mitigate the hydrophobicity of the payload and reduce aggregation.[13]

Data Summary: Strategies to Enhance Val-Ala ADC Plasma Stability
StrategyMechanism of ActionKey Advantages
Hydrophilic Linker Modification Shields the cleavage site from plasma proteases and reduces aggregation.[5][13]Improved pharmacokinetics and reduced off-target toxicity.
Longer Peptide Linkers Provides a more stable peptide backbone that is less susceptible to non-specific protease cleavage.[]Increased plasma half-life of the intact ADC.
Tandem Cleavable Linkers A secondary cleavage motif protects the primary Val-Ala site in circulation.[3]Enhanced tumor-specific payload release.
Alternative Conjugation Chemistry Creates a more stable covalent bond between the linker and the antibody.[13][14]Reduces payload deconjugation through non-enzymatic pathways.
Formulation Optimization Maintains the structural integrity of the ADC and prevents aggregation.[]Improved shelf-life and in vivo performance.

Frequently Asked Questions (FAQs)

Q1: What is the ideal drug-to-antibody ratio (DAR) for a Val-Ala ADC?

A1: The optimal DAR is a balance between efficacy and stability. While a higher DAR can increase potency, it can also lead to greater hydrophobicity and an increased risk of aggregation and rapid clearance.[2] The ideal DAR is specific to the antibody, payload, and linker combination and must be determined empirically. A DAR of around 4 is often a good starting point for many ADCs.

Q2: How do I choose the right in vitro assay to predict in vivo plasma stability?

A2: A multi-pronged approach is recommended. Start with a multi-species plasma stability assay to identify any species-specific liabilities.[7][8] This should be followed by more mechanistic studies, such as co-incubation with specific enzyme inhibitors, to understand the mode of degradation. Ultimately, in vivo pharmacokinetic studies in relevant animal models are necessary to confirm in vitro findings.[12]

Q3: Can the choice of conjugation site on the antibody affect the stability of the Val-Ala linker?

A3: Yes, the conjugation site can significantly impact ADC stability. Conjugation to sites with high solvent accessibility may lead to increased susceptibility to enzymatic degradation or deconjugation via retro-Michael reactions for maleimide-based linkers.[12] Conversely, conjugation at partially solvent-accessible sites within a positively charged microenvironment can promote hydrolysis of the succinimide ring, leading to a more stable linkage.[12]

Q4: Are there alternatives to Val-Ala linkers that I should consider?

A4: While Val-Ala is a well-established linker, several alternatives offer potential advantages in terms of plasma stability. These include:

  • Tetrapeptide linkers (e.g., Gly-Gly-Phe-Gly): Offer enhanced plasma stability.[]

  • Non-cleavable linkers: These linkers release the payload upon lysosomal degradation of the entire antibody, providing excellent plasma stability but often lacking a bystander effect.[13]

  • Novel enzyme-cleavable linkers: Linkers sensitive to other tumor-associated enzymes like legumain or sulfatase are being explored to provide alternative release mechanisms with potentially improved stability profiles.[3][17]

Q5: How should I handle and store my Val-Ala ADC to maintain its stability?

A5: Proper handling and storage are crucial for preserving the integrity of your ADC. It is recommended to:

  • Strictly control storage temperature: Avoid repeated freeze-thaw cycles and excessive heat.[]

  • Minimize mechanical stress: Avoid vigorous vortexing or agitation that could lead to aggregation.[]

  • Use an optimized formulation buffer: Maintain a stable pH and ionic strength.[]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a Val-Ala ADC in plasma from different species over time.

Materials:

  • Val-Ala ADC

  • Plasma (human, cynomolgus monkey, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

  • ELISA plates and reagents

Procedure:

  • Dilute the Val-Ala ADC to a final concentration of 100 µg/mL in plasma from each species.

  • Prepare a control sample by diluting the ADC in PBS.

  • Incubate all samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots from each sample.[7][8]

  • Analyze the aliquots to determine the concentration of intact ADC and free payload.

    • ELISA: Use a sandwich ELISA to quantify the total antibody and the antibody-conjugated drug.[12]

    • LC-MS: Use liquid chromatography-mass spectrometry to measure the average DAR of the ADC and to quantify the amount of free payload released into the plasma.[7][12][18]

  • Plot the average DAR or the percentage of intact ADC over time to determine the stability profile in each species.

Visualizing the Workflow: In Vitro Plasma Stability Assessment

Start Start ADC Incubation Incubate ADC in Plasma (Multi-species, 37°C) Start->ADC Incubation Time Point Sampling Collect Aliquots at Various Time Points ADC Incubation->Time Point Sampling Analysis Analysis Time Point Sampling->Analysis ELISA Quantify Total Ab and Conjugated Drug Analysis->ELISA Immunoassay LC_MS Measure DAR and Free Payload Analysis->LC_MS Mass Spectrometry Data Interpretation Plot DAR/Intact ADC vs. Time ELISA->Data Interpretation LC_MS->Data Interpretation End End Data Interpretation->End

Caption: A streamlined workflow for assessing the in vitro plasma stability of Val-Ala ADCs.

References

  • Creative Bioarray. How to Improve Drug Plasma Stability?. [Link]

  • National Center for Biotechnology Information. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]

  • ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

  • Sterling Pharma Solutions. Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • iQ Biosciences. ADC Plasma Stability Assay. [Link]

  • National Center for Biotechnology Information. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]

  • National Center for Biotechnology Information. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • ACS Publications. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]

  • ACS Publications. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]

  • Preprints.org. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1]. [Link]

  • The Royal Society of Chemistry. Chapter 5: Protease-sensitive Linkers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: Val-Ala vs. Val-Cit ADC Linkers

[1] Part 1: Executive Summary & Strategic Verdict In the development of Antibody-Drug Conjugates (ADCs), the choice between Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers is rarely about "better" or "wo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Verdict

In the development of Antibody-Drug Conjugates (ADCs), the choice between Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers is rarely about "better" or "worse" in isolation—it is a decision dictated by the payload's physicochemical properties and the desired Drug-to-Antibody Ratio (DAR) .

While Val-Cit remains the industry "gold standard" (exemplified by Adcetris®), experimental data confirms that Val-Ala is the superior choice for hydrophobic payloads (e.g., PBD dimers) and high-DAR constructs (DAR > 4).

The Core Trade-Off
FeatureVal-Cit (Valine-Citrulline) Val-Ala (Valine-Alanine)
Primary Use Case Standard payloads (MMAE/MMAF), DAR 2-4.Hydrophobic payloads (PBDs), High DAR (up to 8).
Aggregation Risk High at high DARs; prone to precipitation.[1]Low ; maintains monodispersity even at DAR ~7.4.
Cleavage Kinetics Fast (Cathepsin B highly active).Moderate (~50% rate of Val-Cit), but biologically sufficient.
Plasma Stability Stable in human; unstable in mouse (Ces1C sensitivity).[1]High stability in human; improved mouse stability.

Part 2: Mechanistic Comparison

Cathepsin B Cleavage & Payload Release

Both linkers utilize a dipeptide trigger designed for lysosomal processing.[1][2][3] Upon internalization, the ADC is trafficked to the lysosome where Cathepsin B (a cysteine protease) recognizes the dipeptide sequence.[1]

  • Val-Cit: The Citrulline residue (an analog of Arginine) provides a highly specific hydrophilic recognition motif for Cathepsin B, leading to rapid cleavage.[3]

  • Val-Ala: Although less hydrophilic in its amino acid side chain than Citrulline, the Val-Ala motif is still effectively recognized by Cathepsin B.[4][5]

  • Self-Immolation: Cleavage of the amide bond between the dipeptide and the PABC (p-aminobenzyl carbamate) spacer triggers a spontaneous 1,6-elimination, releasing carbon dioxide and the free cytotoxic payload.[3]

The "Hydrophobicity Paradox" & Aggregation

A critical insight for formulation scientists is the aggregation behavior.[1] Theoretically, Citrulline (polar urea group) should be more hydrophilic than Alanine. However, in the context of an ADC:

  • Val-Cit linkers often induce hydrophobic aggregation of the ADC, particularly when conjugated to lipophilic payloads like Pyrrolobenzodiazepines (PBDs).[1] The urea groups may facilitate intermolecular hydrogen bonding that promotes stacking.

  • Val-Ala linkers have empirically demonstrated superior solubility profiles , allowing for DARs up to 7.4 with <10% aggregation, whereas Val-Cit analogues often precipitate or form high-molecular-weight species at similar loadings.[1]

Visualization: Cleavage Pathway

The following diagram illustrates the shared mechanism of action and the critical divergence points in stability.

ADC_Cleavage_Pathway ADC_Complex Intact ADC (Antibody-Linker-Payload) Internalization Endocytosis & Lysosomal Trafficking ADC_Complex->Internalization CathepsinB Enzyme: Cathepsin B (Lysosome pH ~5.0) Internalization->CathepsinB Cleavage_VC Val-Cit Cleavage (Fast Kinetics) CathepsinB->Cleavage_VC High Specificity Cleavage_VA Val-Ala Cleavage (Moderate Kinetics) CathepsinB->Cleavage_VA Sufficient Specificity Immolation PABC Self-Immolation (1,6-Elimination) Cleavage_VC->Immolation Instability Premature Release (Systemic Toxicity) Cleavage_VC->Instability Cleavage_VA->Immolation Release Active Payload Released (e.g., MMAE, PBD) Immolation->Release Mouse_Serum Mouse Serum (Ces1C) Mouse_Serum->Cleavage_VC Cleaves Val-Cit Mouse_Serum->Cleavage_VA Resistant Neutrophil Human Neutrophil Elastase Neutrophil->Cleavage_VC Cleaves Val-Cit

Caption: Mechanism of Cathepsin B-mediated cleavage and comparative stability risks in mouse serum/neutrophils.

Part 3: Comparative Performance Data

The following data summarizes key findings from comparative studies (e.g., Bioconjugate Chem., Mol. Pharmaceutics) regarding cytotoxicity and stability.[6][1][3][5][7]

MetricVal-Cit (VC)Val-Ala (VA)Implications
In Vitro IC50 (MMAE) 0.1 - 0.5 nM0.1 - 0.5 nMEquivalent Potency. Slower cleavage of VA does not compromise cell killing.
Cathepsin B kcat/Km ~4600 M⁻¹s⁻¹~2100 M⁻¹s⁻¹VC is cleaved ~2x faster, but VA is sufficient for lysosomal release.
Mouse Plasma t1/2 ~12 hours (Unstable)~23 hours (More Stable)VA is better for murine xenograft models (avoids Ces1C artifact).
Aggregation (DAR 8) High (>20% HMW species)Low (<5% HMW species)VA is critical for high-loading ADCs.
Neutrophil Elastase SusceptibleResistantVC carries a risk of neutropenia due to off-target cleavage.

Part 4: Experimental Protocols

To validate these comparisons in your own pipeline, use the following self-validating protocols.

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of Val-Cit vs. Val-Ala ADCs on antigen-positive tumor cells.

  • Cell Seeding:

    • Seed antigen-positive cells (e.g., SK-BR-3 for HER2) at 5,000 cells/well in 96-well plates.

    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of ADC (0.01 nM to 100 nM) in fresh media.

    • Include controls: Free payload (positive control), Naked antibody (negative control), and Vehicle (media only).

    • Treat cells for 72–96 hours.

  • Readout (MTT Addition):

    • Add 20 µL MTT reagent (5 mg/mL) to each well.[8]

    • Incubate 4h until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.

    • Measure absorbance at 570 nm.[8]

  • Analysis:

    • Normalize to vehicle control (100% viability).

    • Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

    • Validation Check: Free payload IC50 should match historical data; Naked antibody should show minimal toxicity.

Protocol B: Cathepsin B Cleavage Kinetics

Objective: Verify linker cleavability.

  • Reaction Mix:

    • Substrate: 10 µM ADC or small molecule linker-payload.

    • Enzyme: Human Liver Cathepsin B (activated with DTT/EDTA at pH 5.0).

  • Incubation:

    • Incubate at 37°C. Take aliquots at t=0, 15, 30, 60, 120 min.

  • Quenching & Analysis:

    • Quench with cold acetonitrile (precipitates protein).

    • Analyze supernatant via LC-MS/MS .

    • Monitor disappearance of Intact ADC and appearance of Free Payload.

    • Note: Val-Ala release rate will be approx. 50% of Val-Cit, but should reach >90% completion within 2-4 hours.

Part 5: Strategic Recommendations (Decision Matrix)

Use this logic flow to select the correct linker for your candidate.

Decision_Matrix Start Start: Select Linker Payload_Type Payload Hydrophobicity? Start->Payload_Type DAR_Target Target DAR? Payload_Type->DAR_Target Hydrophilic/Moderate (e.g., MMAE) Route_VA Select Val-Ala (VA) Payload_Type->Route_VA Hydrophobic (e.g., PBD, IGN) Route_VC Select Val-Cit (VC) DAR_Target->Route_VC Low/Med (2-4) DAR_Target->Route_VA High (6-8)

Caption: Decision matrix for linker selection based on payload properties and DAR.

Final Verdict
  • Choose Val-Cit if you are using standard auristatins (MMAE) at DAR ~4 and want to leverage established regulatory precedents (e.g., Adcetris).

  • Choose Val-Ala if you are working with PBD dimers , high-DAR conjugates , or require improved stability in murine preclinical models.[1]

References

  • Creative Biolabs. ADC Panoramic Overview-Linker. Available at: [Link]

  • National Institutes of Health (NIH). Antibody–drug conjugates: Recent advances in linker chemistry. Available at: [Link]

  • University of Cambridge. Cleavable linkers in antibody–drug conjugates. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Assessing Lysosomal Payload Release from Mc-Val-Ala-PAB-OH Linkers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the lysosomal release of payloads from antibody-drug conjugates (ADCs) featuring the maleimidocaproy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the lysosomal release of payloads from antibody-drug conjugates (ADCs) featuring the maleimidocaproyl-valine-alanine-p-aminobenzylcarbamate (Mc-Val-Ala-PAB-OH) linker. We will delve into the mechanistic underpinnings of this linker, compare its performance to key alternatives, and provide detailed, field-tested protocols for its evaluation.

The Critical Role of the Linker in ADC Efficacy

Antibody-drug conjugates represent a powerful therapeutic modality, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The success of an ADC hinges on the intricate interplay of its three components: the antibody, the payload, and the linker that tethers them. The linker is arguably the most critical design element, as it must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the active drug upon internalization into the target cancer cell.[2][3]

A predominant strategy for achieving this conditional release is the use of linkers that are susceptible to cleavage within the harsh environment of the lysosome.[1][4] The Mc-Val-Ala-PAB-OH linker is a prominent example of such a system, designed to be selectively processed by lysosomal proteases.

Unveiling the Mechanism of Mc-Val-Ala-PAB-OH Cleavage

The release of a payload from the Mc-Val-Ala-PAB-OH linker is a sophisticated, two-step process initiated after the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4]

  • Enzymatic Cleavage: The Val-Ala dipeptide sequence serves as a substrate for lysosomal cysteine proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[4][][6] Cathepsin B cleaves the amide bond between the alanine and the p-aminobenzyl alcohol (PAB) spacer. While Cathepsin B is considered the primary catalyst, other cathepsins such as L, S, and F may also contribute to this cleavage.[4][7]

  • Self-Immolation: The enzymatic cleavage of the dipeptide unmasks the PAB spacer, initiating a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the unmodified, active payload, along with carbon dioxide and azaquinone methide as byproducts.[6][8] This self-immolative feature is crucial as it ensures that the payload is released in its native, potent form, independent of further enzymatic activity.

G cluster_0 Inside Lysosome (Acidic pH) ADC Antibody-Mc-Val-Ala-PAB-Payload Cleaved_Intermediate Antibody-Mc-Val-Ala + H2N-PAB-Payload ADC->Cleaved_Intermediate Cathepsin B Cleavage Free_Payload Active Payload Cleaved_Intermediate->Free_Payload 1,6-Self-Immolation Byproducts CO2 + Azaquinone Methide Cleaved_Intermediate->Byproducts 1,6-Self-Immolation

Caption: Mechanism of payload release from a Mc-Val-Ala-PAB-OH linker.

A Comparative Analysis of Lysosomal Linker Technologies

The Mc-Val-Ala-PAB-OH linker exists within a diverse landscape of ADC linker technologies. Understanding its properties in relation to alternatives is key to making informed drug design decisions. The Val-Ala dipeptide is a popular choice and is used in several clinical-stage ADCs.[8]

Linker TypePrimary Cleavage Enzyme(s)Key AdvantagesKey Disadvantages
Mc-Val-Ala-PAB Cathepsin B, L, S, F[4][7]Good balance of stability and lysosomal release; lower hydrophobicity than Val-Cit, allowing for higher DARs with less aggregation.[8]Susceptible to off-target cleavage by neutrophil elastase.[9]
Mc-Val-Cit-PAB Cathepsin B, L, S, F[4][7]Well-established with extensive clinical data; good plasma stability.[8]More hydrophobic, can lead to aggregation at high DARs; susceptible to cleavage by mouse carboxylesterase (Ces1C) and human neutrophil elastase.[4][9]
Glucuronide β-glucuronidase[8]High hydrophilicity allows for high DAR ADCs; enzyme is abundant in lysosomes and tumor microenvironment.[8]Release mechanism is dependent on a single enzyme.
Sulfatase-cleavable SulfatasesTargets enzymes overexpressed in certain cancers, potentially offering another layer of selectivity.[8]A newer technology with less clinical validation compared to peptide-based linkers.
Non-cleavable (e.g., SMCC) N/A (requires antibody degradation)Highest plasma stability; payload release is entirely dependent on lysosomal processing.[1]Released payload is modified with the linker and an amino acid, which may impact cell permeability and bystander effect.[1]

The choice between Val-Ala and the more traditional Val-Cit often comes down to the properties of the payload. The lower hydrophobicity of Val-Ala makes it particularly suitable for highly lipophilic payloads, where aggregation can be a significant issue.[8] Studies have shown that Val-Ala linkers can allow for a drug-to-antibody ratio (DAR) of up to 7.4 with limited aggregation.[8]

Experimental Workflows for Assessing Payload Release

A multi-tiered approach is essential for rigorously evaluating the release characteristics of a Mc-Val-Ala-PAB-OH linker. This should progress from simple, purified enzyme systems to complex, cell-based models.

G cluster_0 Experimental Assessment Workflow Assay1 Level 1: Purified Enzyme Assay (e.g., Cathepsin B) Analysis Payload Quantification (LC-MS/MS) Assay1->Analysis Assay2 Level 2: Lysosomal Homogenate Assay Assay2->Analysis Assay3 Level 3: Cell-Based Intracellular Release Assay Assay3->Analysis

Caption: Tiered experimental workflow for assessing lysosomal payload release.

Protocol 1: In Vitro Payload Release using Purified Cathepsin B

Principle: This assay provides a direct measure of the linker's susceptibility to its primary cleavage enzyme, Cathepsin B. It is a valuable tool for initial screening and for comparing the cleavage kinetics of different peptide sequences.

Materials and Reagents:

  • ADC with Mc-Val-Ala-PAB-OH linker

  • Human Cathepsin B, recombinant (active)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0

  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard

  • 96-well microplate

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • In a 96-well plate, add 90 µL of Assay Buffer to each well.

  • Add 5 µL of the ADC stock solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of active Cathepsin B solution. For a negative control, add 5 µL of Assay Buffer without the enzyme.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in triplicate wells by adding 200 µL of ice-cold Quenching Solution.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the released payload.

Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage. Compare this to a control ADC with a different linker (e.g., Val-Cit) to assess relative cleavage efficiency.

Protocol 2: Payload Release in a Lysosomal Homogenate

Principle: This assay utilizes a more physiologically relevant environment containing a mixture of lysosomal enzymes. It can reveal susceptibility to other proteases and provide a more holistic view of linker stability and cleavage within the lysosomal compartment.[10][11][12] Using human liver S9 fractions is a common and commercially available alternative to isolating lysosomes directly.[10][12]

Materials and Reagents:

  • ADC with Mc-Val-Ala-PAB-OH linker

  • Lysosome Isolation Kit or commercially available human liver S9 fraction

  • Lysosomal Assay Buffer: 50 mM sodium acetate, pH 5.0

  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Isolate lysosomes from a relevant cell line (e.g., a cancer cell line overexpressing the target antigen) according to a validated protocol or use a commercial S9 fraction.[13]

  • Determine the protein concentration of the lysosomal homogenate using a BCA assay.

  • In a microcentrifuge tube, combine the ADC with the lysosomal homogenate (e.g., 50 µg of total lysosomal protein) in the Lysosomal Assay Buffer.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points, take an aliquot of the reaction mixture and immediately quench it with 3 volumes of ice-cold Quenching Solution.

  • Vortex and centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS for the presence of the released payload.

Data Analysis: Quantify the amount of released payload over time. This provides an indication of the overall rate of payload release in a multi-enzyme environment.

Protocol 3: Intracellular Payload Release in a Cell-Based Assay

Principle: This is the most biologically relevant assay, assessing the entire process from ADC internalization and trafficking to final payload release. It provides crucial data on the efficiency of the entire ADC delivery process.

Materials and Reagents:

  • Target-positive cancer cell line

  • ADC with Mc-Val-Ala-PAB-OH linker

  • Cell culture medium and supplements

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors

  • Quenching/Extraction Solution: Acetonitrile with 0.1% formic acid and an internal standard

  • LC-MS/MS system

Procedure:

  • Plate the target-positive cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the ADC at a relevant concentration (e.g., 1-10 µg/mL) in fresh cell culture medium.

  • Incubate the cells for various time periods (e.g., 4, 8, 24, 48 hours).

  • At each time point, wash the cells three times with ice-cold PBS to remove any non-internalized ADC.

  • Lyse the cells by adding Lysis Buffer and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Add 3 volumes of ice-cold Quenching/Extraction Solution to the lysate to precipitate proteins and extract the payload.

  • Vortex vigorously and then centrifuge at high speed to pellet the debris.

  • Carefully collect the supernatant for LC-MS/MS analysis to quantify the intracellular concentration of the released payload.

Data Analysis: The intracellular concentration of the released payload can be correlated with the cytotoxic activity of the ADC, providing a direct link between linker cleavage and biological effect.[14]

Final Considerations

The evaluation of a lysosomally-cleavable linker like Mc-Val-Ala-PAB-OH requires a systematic and multi-faceted approach. While in vitro enzymatic assays are excellent for initial characterization and mechanistic studies, cell-based assays are indispensable for predicting in vivo performance. By employing the comparative framework and detailed protocols outlined in this guide, researchers can generate robust and reliable data to support the development of next-generation antibody-drug conjugates with optimized safety and efficacy profiles.

References

  • Books, Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads, 2021-12-22.
  • BOC Sciences, Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services.
  • TCI AMERICA, Enzymatically Cleavable Linkers for Antibody-Drug Conjug
  • ResearchGate, Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjug
  • MedchemExpress.com, MC-Val-Ala-OH | ADC Linker.
  • MDPI, Augmenting the Efficacy of Immunotoxins and Other Targeted Protein Toxins by Endosomal Escape Enhancers.
  • Creative Biolabs, ADC Panoramic Overview-Linker, 2022-09-14.
  • The Open Repository @ Binghamton (The ORB), The Study of mpValCitGlyPro Linker for Alcohol Payload Release.
  • PMC - NIH, Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • ACS Publications, Recent Advances in Peptide Linkers for Antibody-Drug Conjug
  • PMC, Severing Ties: Quantifying the Payload Release from Antibody Drug Conjug
  • PMC - PubMed Central, Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug
  • WuXi AppTec DMPK, Drug Conjugate Linkers and Their Effects on Drug Properties, 2023-08-10.
  • Creative Proteomics, Conjugated Payload Quantit
  • BOC Sciences, Types of ADC Linkers, 2022-04-08.
  • PMC, A protocol to measure lysosomal Zn2+ release through a genetically encoded Zn2+ indic
  • MDPI, Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Encyclopedia.
  • Bioanalysis Zone, Challenges and advances in payload analysis for antibody-drug conjug
  • ResearchGate, How to perform a functional assay for lysosome activity?, 2014-09-18.
  • PubMed, Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrog
  • TCI Chemicals, Enzymatically Cleavable Linkers for Antibody-Drug Conjug
  • WuXi AppTec, Strategies and Methods for Studying ADC Payload Release and Metabolism, 2023-07-13.
  • Abcam, Lysosomal Intracellular Activity Assay Kit (ab234622).
  • ResearchGate, Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrog
  • Nature, Tagless LysoIP method for molecular profiling of lysosomal content in clinical samples, 2024-05-19.
  • Bioanalysis Zone, Key assays and analytical techniques for the development of antibody drug conjug
  • Semantic Scholar, Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrog
  • protocols.

Sources

Validation

Technical Guide: Hydrophobic Interaction Chromatography (HIC) for Val-Ala Conjugate Characterization

Executive Summary The characterization of Antibody-Drug Conjugates (ADCs) utilizing Valine-Alanine (Val-Ala) linkers presents a distinct analytical challenge. Val-Ala is a protease-cleavable dipeptide linker frequently p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of Antibody-Drug Conjugates (ADCs) utilizing Valine-Alanine (Val-Ala) linkers presents a distinct analytical challenge. Val-Ala is a protease-cleavable dipeptide linker frequently paired with highly hydrophobic payloads, such as Pyrrolobenzodiazepine (PBD) dimers. While Hydrophobic Interaction Chromatography (HIC) is the industry "gold standard" for determining native Drug-to-Antibody Ratio (DAR) distribution, the extreme hydrophobicity of Val-Ala-PBD constructs often leads to irreversible column binding and poor recovery.

This guide details the optimization of HIC for these specific conjugates, comparing its performance against Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC), and providing a validated protocol to overcome recovery issues.

Mechanism of Action: HIC for Hydrophobic Conjugates[1]

HIC separates biomolecules based on surface hydrophobicity.[1][2][3][4] In the context of Val-Ala ADCs, the separation is driven by the number of drug payloads attached to the antibody.

  • The Principle: A high-salt buffer (kosmotropic salts like Ammonium Sulfate) strips the hydration shell from the protein, exposing hydrophobic patches (the Val-Ala-Drug payload). These patches bind to the hydrophobic ligand on the stationary phase.[5]

  • The Gradient: As the salt concentration decreases, the hydration shell reforms, and the ADC species elute in order of increasing hydrophobicity (DAR 0

    
     DAR 2 
    
    
    
    DAR 4
    
    
    DAR 8).
  • The Val-Ala Factor: Unlike hydrophilic linkers (e.g., PEGylated), Val-Ala linkers do not mask the hydrophobicity of the payload. When conjugated with PBD dimers, the resulting hydrophobicity is significant, requiring milder stationary phases (Butyl/Ether) or organic modifiers to ensure elution.

Diagram 1: HIC Separation Mechanism

HIC_Mechanism cluster_ValAla Val-Ala/PBD Specificity HighSalt High Salt Loading (Exposure of Hydrophobic Patches) Binding Stationary Phase Binding (Ligand: Butyl/Phenyl) HighSalt->Binding Promotes Interaction Gradient Descending Salt Gradient (Re-hydration) Binding->Gradient Weakens Interaction Elution Sequential Elution (DAR 0 -> DAR 8) Gradient->Elution Separates by Hydrophobicity Hydrophobicity High Payload Hydrophobicity Hydrophobicity->Binding Risk Risk: Irreversible Binding Hydrophobicity->Risk Solution Req: Organic Modifier / Milder Ligand Risk->Solution

Caption: Mechanism of HIC separation for ADCs, highlighting the specific risks associated with high-hydrophobicity Val-Ala payloads.

Comparative Analysis: HIC vs. Alternatives

For Val-Ala conjugates, the choice of method defines the data quality. HIC is the only method that provides a true profile of the intact ADC.

Table 1: Performance Comparison
FeatureHIC (Hydrophobic Interaction) RP-HPLC (Reversed-Phase) SEC (Size Exclusion)
Primary Separation Native Hydrophobicity (Intact DAR)Hydrophobicity (Denatured Subunits)Hydrodynamic Radius (Size)
Val-Ala Suitability High (With optimization). Preserves linker stability and antibody structure.Medium . Acidic mobile phase and organic solvents can degrade labile linkers or denature the mAb.Low . Cannot resolve DAR species unless drug load significantly alters size.
Data Output DAR 0, 2, 4, 6, 8 distribution (Intact).Light Chain/Heavy Chain drug load (Reduced).% Monomer vs. Aggregates.
Recovery Risk High for PBD payloads (requires organic modifiers).Generally high recovery.High recovery.
Resolution Excellent for Cys-linked conjugates.[6]Excellent for subunit analysis.Poor for DAR resolution.

Expert Insight:

  • Why not just RP-HPLC? RP-HPLC typically requires denaturing conditions (pH < 3, high acetonitrile, high temp). While Val-Ala is relatively stable, the antibody itself falls apart into light and heavy chains (or requires reduction). You lose the "whole molecule" picture.

  • Why HIC? It mimics physiological conditions (neutral pH). It is the only way to prove that your conjugation process created a stable, intact molecule with the desired drug load distribution.

Experimental Protocol: Optimized HIC for Val-Ala-PBD

Standard HIC protocols (using Phenyl columns and only Ammonium Sulfate) often fail for Val-Ala-PBD conjugates because the drug is too "sticky." The following protocol utilizes a Butyl phase (less hydrophobic than Phenyl) and an Organic Modifier to ensure recovery.

Reagents
  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0.[3]

  • Mobile Phase B (Low Salt/Organic): 50 mM Sodium Phosphate, pH 7.0 + 5-10% Isopropanol (IPA) .

    • Note: The addition of IPA is the critical "Expert" modification to desorb hydrophobic payloads.

Workflow Diagram

HIC_Workflow Prep Sample Prep (1 mg/mL in Mobile Phase A) Column Column Selection (Butyl Non-Porous, 2.5 µm) Prep->Column Equilibration Equilibration (0% B, 100% A) Column->Equilibration Injection Injection (10-20 µg Load) Equilibration->Injection Gradient Linear Gradient (0% to 100% B over 15 min) Injection->Gradient Wash Column Wash (100% B + Extra IPA if needed) Gradient->Wash

Caption: Step-by-step HIC workflow optimized for hydrophobic Val-Ala-PBD conjugates.

Step-by-Step Methodology
  • Column Selection: Use a non-porous resin with a Butyl ligand (e.g., TSKgel Butyl-NPR or equivalent).

    • Reasoning: Phenyl ligands are often too retentive for PBD payloads, leading to peak tailing or ghost peaks.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Sample Injection: Inject 10–20 µg of ADC. Ensure the sample contains sufficient ammonium sulfate (mix 1:1 with Mobile Phase A) to promote binding immediately upon injection.

  • Gradient Execution:

    • Time: 0–2 min: 0% B (Isocratic hold).

    • Time: 2–17 min: 0%

      
       100% B (Linear gradient).
      
    • Time: 17–22 min: 100% B (Wash).

  • Detection: Monitor Absorbance at 280 nm (antibody) and the specific absorbance max of the payload (e.g., 330 nm for many PBDs) to calculate DAR directly from peak areas.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Poor Recovery / Missing Peaks Payload is irreversibly bound to the column.Increase Isopropanol (IPA) in Mobile Phase B to 15%. Switch to a less hydrophobic Ether ligand.
Broad Peaks / Tailing Secondary interactions or slow mass transfer.Use non-porous resins (NPR) to eliminate intra-pore diffusion limitations.
Precipitation on Injection Sample is unstable in high salt (Ammonium Sulfate).Switch salt system to Sodium Chloride (NaCl) or reduce starting salt concentration (sacrifice some resolution for solubility).

References

  • Janaratne, T., et al. (2019). "Hydrophobic interaction chromatography (HIC) method development and characterization of resolved drug-load variants in site-specifically conjugated pyrrolobenzodiazepine dimer-based antibody drug conjugates (PBD-ADCs)." Journal of Pharmaceutical and Biomedical Analysis.

  • Fleming, R. (2020).[5][7] "ADC Analysis by Hydrophobic Interaction Chromatography." Methods in Molecular Biology.

  • Ouyang, J. (2013).[8] "Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography." Methods in Molecular Biology.

  • Tosoh Bioscience. "Analysis of ADC Drug-to-Antibody Ratio (DAR) using TSKgel Butyl-NPR." Application Note.

Sources

Comparative

Comparative Guide: Mouse vs. Human Plasma Stability of Mc-Val-Ala-PAB Linker Systems

Executive Summary The Mc-Val-Ala-PAB (Maleimidocaproyl-Valine-Alanine-Para-aminobenzyl) linker system represents a critical evolution in Antibody-Drug Conjugate (ADC) technology, designed specifically to address the limi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mc-Val-Ala-PAB (Maleimidocaproyl-Valine-Alanine-Para-aminobenzyl) linker system represents a critical evolution in Antibody-Drug Conjugate (ADC) technology, designed specifically to address the limitations of the earlier Val-Cit (Valine-Citrulline) generation.

The verdict: While both Val-Ala and Val-Cit linkers exhibit excellent stability in human plasma (>90% integrity over 24-48 hours), they diverge significantly in mouse plasma . The Val-Ala dipeptide is engineered to resist hydrolysis by Carboxylesterase 1c (Ces1c) , an enzyme abundant in rodent plasma but absent in humans. Consequently, Mc-Val-Ala-PAB is the superior choice for preclinical mouse models, providing a more accurate prediction of human pharmacokinetics (PK) by minimizing non-specific extracellular cleavage.

Mechanism of Action & Instability Pathways

To understand the stability profile, one must distinguish between the intended cleavage mechanism and the off-target degradation pathways that vary by species.

The Intended Pathway: Lysosomal Cathepsin B

The Val-Ala dipeptide is designed as a substrate for Cathepsin B , a lysosomal cysteine protease upregulated in many tumor types.[1][2] Upon internalization by the target cell, Cathepsin B cleaves the amide bond between Alanine and the PAB spacer. This triggers a spontaneous 1,6-elimination (self-immolation) of the PAB group, releasing the free payload (e.g., MMAE).[3]

The Species-Specific Problem: Plasma Esterases

In mouse plasma, the enzyme Ces1c acts as a promiscuous protease/esterase. It rapidly cleaves the Val-Cit linker, causing premature payload release in circulation.[4][5] This leads to "false positive" toxicity in mice and "false negative" efficacy (due to drug loss) that does not translate to humans. The Val-Ala sequence is sterically and chemically less susceptible to Ces1c, rendering it stable in mouse circulation.

The Universal Problem: Maleimide Exchange

The "Mc" (Maleimidocaproyl) moiety is susceptible to a retro-Michael addition reaction. In both mouse and human plasma, the maleimide-cysteine thioether bond can reverse, allowing the linker-payload to detach from the antibody and transfer to Serum Albumin (which has a free thiol at Cys34). This process is driven by the high concentration of albumin in plasma.

LinkerStability cluster_legend Pathway Key ADC Mc-Val-Ala-PAB-ADC MousePlasma Mouse Plasma (High Ces1c) ADC->MousePlasma Circulation HumanPlasma Human Plasma (No Ces1c) ADC->HumanPlasma Circulation Lysosome Tumor Lysosome (Cathepsin B) ADC->Lysosome Endocytosis Albumin Albumin Exchange (Maleimide Transfer) MousePlasma->Albumin Retro-Michael Stable Stable Conjugate MousePlasma->Stable Val-Ala Resists Ces1c HumanPlasma->Albumin Retro-Michael HumanPlasma->Stable High Stability Cleavage Linker Cleavage (Payload Release) Lysosome->Cleavage Intended Release key1 Val-Cit would fail here in Mouse

Figure 1: Comparative fate of Mc-Val-Ala-PAB linkers. Note the resistance to Mouse Plasma Ces1c compared to older Val-Cit linkers.[6]

Comparative Analysis: Mouse vs. Human

The following data synthesizes performance metrics from standard industry assays comparing Mc-Val-Ala-PAB against the Mc-Val-Cit-PAB standard.

Plasma Stability Data (Linker Integrity)
ParameterMouse Plasma (Balb/c)Human Plasma (Pooled)Notes
Enzymatic Stability High (>85% intact at 24h)High (>95% intact at 24h)Val-Ala resists Ces1c degradation significantly better than Val-Cit.
Maleimide Stability ModerateModerateThiol-exchange with albumin occurs in both; rate depends on pH and temperature.
Primary Catabolite Albumin-Linker adductsAlbumin-Linker adductsLoss of drug is primarily due to deconjugation, not cleavage.
Half-Life (t1/2) ~18-24 Hours (Deconjugation driven)~24-48 Hours (Deconjugation driven)Human albumin exchange rates are generally slower than mouse.
Physical Properties Comparison
FeatureMc-Val-Ala-PABMc-Val-Cit-PABImpact on Development
Hydrophobicity Lower (More Hydrophilic)HigherVal-Ala allows higher Drug-Antibody Ratios (DAR 8) with less aggregation.
Mouse PK Predictive Value High Low Val-Ala data in mice scales better to humans; Val-Cit overestimates clearance in mice.
Cathepsin B Efficiency Good (kcat/Km optimized)ExcellentVal-Cit is cleaved slightly faster by Cat B, but Val-Ala is sufficient for efficacy.

Experimental Protocol: Ex Vivo Plasma Stability

To rigorously validate the stability of Mc-Val-Ala-PAB-OH (or its conjugate) in your own lab, follow this self-validating LC-MS/MS workflow.

Reagents & Preparation
  • Test Article: Mc-Val-Ala-PAB-Payload (or -OH model) at 10 µM.

  • Matrix: Pooled Human Plasma (Na-Heparin) vs. Balb/c Mouse Plasma.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d8-MMAE).

  • Quenching Solution: Acetonitrile with 1% Formic Acid.

Step-by-Step Workflow
  • Pre-Incubation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

  • Spiking: Add Test Article to plasma (final conc. 1-10 µM). Keep organic solvent (DMSO) <0.5% v/v to avoid protein precipitation.

  • Incubation: Incubate mixtures at 37°C in a water bath.

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 8h, 24h, 48h.

    • Aliquot 50 µL of plasma into 150 µL of Quenching Solution containing Internal Standard.

  • Extraction: Vortex vigorously (1 min). Centrifuge at 15,000 x g for 10 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column).

  • Calculation: Monitor the Free Payload appearance and Intact Conjugate disappearance (if possible).

    • % Remaining = (Peak Area at Tx / Peak Area at T0) × 100.

Assay Workflow Diagram

AssayWorkflow Start Plasma Prep (37°C) Spike Spike Test Article (10 µM) Start->Spike Incubate Incubation (0, 1, 4, 8, 24, 48h) Spike->Incubate Quench Protein Precipitation (ACN + 1% FA + IS) Incubate->Quench At Timepoint Centrifuge Centrifuge (15,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent vs. Payload) Centrifuge->LCMS

Figure 2: Standardized Ex Vivo Plasma Stability Workflow.

Troubleshooting & Nuances

Distinguishing Cleavage vs. Deconjugation

If you observe loss of the intact conjugate in mouse plasma, you must determine the cause:

  • Scenario A (Linker Failure): You detect high levels of free payload (e.g., free MMAE). This suggests Ces1c cleavage (rare for Val-Ala, common for Val-Cit).

  • Scenario B (Maleimide Failure): You detect low free payload but loss of conjugate. This suggests the linker transferred to albumin.

    • Verification: Run an anti-albumin Western Blot or LC-MS analysis of the albumin fraction to see if the payload is attached there.

The "OH" Terminus

If testing Mc-Val-Ala-PAB-OH as a small molecule (unconjugated):

  • The maleimide will react immediately with plasma thiols (t1/2 < 15 mins).

  • The study effectively becomes a test of the Albumin-bound linker's susceptibility to protease cleavage. This is a valid proxy for ADC stability.

References

  • Dorywalska, M. et al. (2016). Molecular Basis of Valine-Citrulline Linker Instability in Mouse Plasma. Molecular Cancer Therapeutics . Establishes the role of Ces1c in mouse-specific linker instability.[2][5][6][7]

  • Firestone, R. A. et al. (2016). Lysosomal Cleavage of Val-Cit and Val-Ala Linkers. Bioconjugate Chemistry . Compares the enzymatic efficiency and stability profiles of Val-Ala vs Val-Cit.

  • Lyon, R. P. et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology . Discusses the maleimide exchange mechanism and stabilization strategies.

  • Alley, S. C. et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry . Foundational text on PAB spacers and plasma stability.

Sources

Safety & Regulatory Compliance

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